3,3-Diethylpyrrolidin-2-one
Descripción
Propiedades
IUPAC Name |
3,3-diethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-8(4-2)5-6-9-7(8)10/h3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPUMACPRYGQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430723 | |
| Record name | 3,3-Diethyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175698-05-2 | |
| Record name | 3,3-Diethyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175698-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Diethyl-2-pyrrolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175698052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Diethyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-diethylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIETHYL-2-PYRROLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW6BG9J9SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to 3,3-diethylpyrrolidin-2-one
Foreword: The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with diverse biological activities.[1][2][3][4] This guide provides a comprehensive technical overview of a specific derivative, this compound. We will delve into its synthesis, physicochemical characteristics, spectroscopic signature, and known pharmacological profile. This document is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this compound for application in their own investigations.
Core Molecular Identity
This compound, also known by the research code DEABL, is a synthetic organic compound featuring a five-membered γ-lactam ring.[5] Its structure is distinguished by the presence of two ethyl groups geminally substituted at the C3 position of the pyrrolidinone core.
| Identifier | Value |
| IUPAC Name | This compound[6][7] |
| Molecular Formula | C₈H₁₅NO[5][6] |
| Molecular Weight | 141.21 g/mol [5][7] |
| CAS Number | 175698-05-2[6] |
The presence of the lactam functional group combined with the specific alkyl substitution pattern imparts distinct chemical and biological properties, which will be explored in the subsequent sections.
Synthesis Pathway: The Beckmann Rearrangement
The synthesis of γ-lactams such as this compound is classically achieved through the Beckmann rearrangement of a corresponding cyclic ketoxime.[8][9] This acid-catalyzed reaction provides a reliable and well-established route for converting an oxime into an amide functional group.[9][10][11]
The logical precursor for this synthesis is 3,3-diethylcyclopentanone. The overall synthetic workflow involves two key steps:
-
Oximation: Conversion of the cyclic ketone to its corresponding oxime using hydroxylamine.
-
Rearrangement: Acid-catalyzed rearrangement of the oxime to yield the target lactam, this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Beckmann Rearrangement
This protocol is a representative methodology based on established chemical principles. Researchers should adapt and optimize conditions as necessary.
Part A: Synthesis of 3,3-Diethylcyclopentanone Oxime
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,3-diethylcyclopentanone (1.0 eq) in ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) and sodium acetate (CH₃COONa, 1.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude oxime, which can be used in the next step without further purification or purified by column chromatography.
Part B: Beckmann Rearrangement to this compound
-
Acid Catalyst: In a flask cooled in an ice bath, add polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄).
-
Substrate Addition: Slowly add the 3,3-diethylcyclopentanone oxime (1.0 eq) to the cold acid with vigorous stirring. The addition should be portion-wise to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-70°C for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.
Physicochemical and Spectroscopic Profile
Accurate characterization is essential for confirming the identity and purity of a synthesized compound. The following tables summarize the key physicochemical properties and the expected data from standard spectroscopic techniques.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless liquid or low-melting solid | Predicted |
| Boiling Point | ~250-260 °C (at 760 mmHg) | Estimated |
| Melting Point | Not reported | - |
| Solubility | Miscible with water and common organic solvents | Predicted |
| pKa | ~17-18 (for N-H proton) | Estimated |
Table 2: Spectroscopic Data for Structural Elucidation
| Technique | Expected Observations |
| ¹H NMR | δ ~3.3 ppm (t, 2H): -CH₂-NH- δ ~2.4 ppm (s, 2H): -CH₂-C=O δ ~1.5 ppm (q, 4H): -C-(CH₂-CH₃)₂ δ ~0.9 ppm (t, 6H): -C-(CH₂-CH₃)₂ δ ~7.0-8.0 ppm (br s, 1H): -NH- (exchangeable with D₂O) |
| ¹³C NMR | δ ~175 ppm: C=O (carbonyl) δ ~50 ppm: C3 (quaternary carbon) δ ~45 ppm: C5 (-CH₂-NH-) δ ~35 ppm: C4 (-CH₂-C=O) δ ~25 ppm: -C-(CH₂-CH₃)₂ δ ~8 ppm: -C-(CH₂-CH₃)₂ |
| IR (cm⁻¹) | ~3200 (broad): N-H stretch 2960-2850: C-H aliphatic stretch ~1680 (strong): C=O amide I band |
| Mass Spec. | m/z 141: [M]⁺ (Molecular Ion) m/z 112: [M - C₂H₅]⁺ (Loss of an ethyl group) m/z 84: [M - C₂H₅ - C₂H₄]⁺ (Further fragmentation) |
Analytical Workflow
The verification of this compound post-synthesis follows a standard analytical chemistry workflow to ensure purity and confirm structural identity.
Caption: Standard analytical workflow for compound validation.
Pharmacological Activity and Mechanism of Action
This compound has been primarily investigated for its effects on the central nervous system, demonstrating notable anticonvulsant and potential geroprotective (life-extending) properties.[5][6]
Anticonvulsant Properties
The anticonvulsant activity of this compound is attributed to its role as a positive allosteric modulator of the GABA(A) receptor.[5]
-
Mechanism: It potentiates GABA(A) receptor-mediated chloride currents. This enhancement of inhibitory neurotransmission helps to suppress excessive neuronal firing that characterizes seizure activity.[5]
-
Efficacy: It has been shown to inhibit seizure-like activity in hippocampal slice models with IC₅₀ concentrations of 1.1 mM (against 4-aminopyridine-induced discharges) and 2.1 mM (against low Mg²⁺-induced discharges).[5]
-
Validation: The GABAergic mechanism is supported by evidence that its effects are reversed by the GABA(A) receptor antagonist, picrotoxin.[5]
Caption: Mechanism of GABA(A) receptor modulation by DEABL.
Geroprotective Effects
Remarkably, studies in the nematode Caenorhabditis elegans have shown that this compound can extend median lifespan by 17–47%.[5][6] This effect is not related to insulin/IGF-like signaling, a common aging pathway. Instead, the proposed mechanism involves:
-
Hyper-activation of the nervous system.
-
Perturbation of ciliated sensory neurons responsible for environmental and nutrient sensing.[5]
-
A dependency on serotonin signaling and pathways related to dietary restriction.[5]
Applications in Drug Discovery and Development
While not approved for clinical use, this compound serves as a valuable research tool and a structural lead for drug development.
-
Tool Compound: It is used in neuroscience research to probe the mechanisms of epilepsy and to study the modulation of GABAergic signaling.[5] Its unique life-extending properties in C. elegans also make it a model compound for investigating novel aging pathways.[5]
-
Scaffold for Development: The pyrrolidinone ring is a key pharmacophore in many biologically active molecules.[1][3] Derivatives of this core structure are known to possess a wide range of activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1][2] As such, this compound provides a validated starting point for synthesizing novel analogs with potentially enhanced potency or different therapeutic applications.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
Hazards: It is classified as Acute Toxicity, Category 4, and is considered harmful if swallowed. It may also cause skin and eye irritation upon direct contact.[5]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated chemical fume hood.
Conclusion
This compound is a well-defined γ-lactam with significant, documented biological activities. Its synthesis is achievable through standard organic chemistry transformations like the Beckmann rearrangement. Its value lies not only in its specific anticonvulsant and geroprotective properties but also in its representation of the broader pyrrolidinone class of compounds, which continue to be a fertile ground for the discovery of new therapeutic agents.[1][3][4] This guide provides the foundational technical knowledge for scientists to confidently synthesize, characterize, and utilize this compound in their research endeavors.
References
-
Belveren, S., et al. (2019). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
-
Grokipedia. (n.d.). 3,3-Diethyl-2-pyrrolidinone. Grokipedia. [Link]
-
Wikipedia. (2025). 3,3-Diethyl-2-pyrrolidinone. Wikipedia. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS. [Link]
-
MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
ACS Publications. (2005). Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2011). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PubMed Central. [Link]
-
MDPI. (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules. [Link]
-
RJ Wave. (2025). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. Journal of Advance and Future Research. [Link]
-
ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,3-Diethyl-2-pyrrolidinone. PubChem. [Link]
-
ResearchGate. (n.d.). Experimental details and spectroscopic data NMR spectra of complexes 2 and 3 Temperature-dependent spectra of 1 and. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (2015). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. PubMed Central. [Link]
-
White Rose eTheses Online. (2014). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]
-
MDPI. (2024). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Molecules. [Link]
-
Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS. Physics & Maths Tutor. [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
-
Grokipedia. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Grokipedia. [Link]
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. [Link]
-
Save My Exams. (n.d.). IB DP Chemistry 11.3 Spectroscopic identification of organic compounds SL Paper 3. Save My Exams. [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. [Link]
-
ScienceDirect. (2025). Analytical methodologies for the detection of β-lactam antibiotics in milk and feed samples. Trends in Analytical Chemistry. [Link]
-
ResearchGate. (n.d.). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2013). Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central. [Link]
-
MDPI. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules. [Link]
-
Filo. (2025). Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. Filo. [Link]
-
Wikipedia. (n.d.). Beckmann rearrangement. Wikipedia. [Link]
-
ResearchGate. (2025). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. ResearchGate. [Link]
-
Royal Society of Chemistry. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. RSC Advances. [Link]
-
National Center for Biotechnology Information. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. PubMed. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylpyrrolidin-2-one. PubChem. [Link]
-
Chemistry Steps. (n.d.). Beckmann Rearrangement. Chemistry Steps. [Link]
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. grokipedia.com [grokipedia.com]
- 6. 3,3-Diethyl-2-pyrrolidinone - Wikipedia [en.wikipedia.org]
- 7. 3,3-Diethyl-2-pyrrolidinone | C8H15NO | CID 9793807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]
- 10. Beckmann Rearrangement [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Core Scaffold: A Technical History of 3,3-Diethylpyrrolidin-2-one
Abstract: This technical guide provides a comprehensive overview of the discovery and history of 3,3-diethylpyrrolidin-2-one, a disubstituted γ-lactam. While not a widely commercialized therapeutic, its history is rooted in the mid-20th century exploration of cyclic amides and their potential as central nervous system agents. This document details the seminal synthetic work, the chemical principles guiding its creation, and its subsequent characterization. It is intended for researchers, scientists, and professionals in drug development who are interested in the foundational chemistry and historical context of heterocyclic scaffolds.
Introduction: The Pyrrolidinone Core in Medicinal Chemistry
The pyrrolidin-2-one (or γ-butyrolactam) ring is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active molecules. Its prevalence is due to a combination of factors: the five-membered ring offers a rigid, defined three-dimensional structure, while the lactam functionality provides a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with biological targets. The pyrrolidinone ring is a key structural feature in numerous natural products and synthetic drugs.
In the mid-20th century, a surge in research focused on the synthesis and pharmacological evaluation of novel heterocyclic compounds for potential therapeutic applications, particularly as anticonvulsants and sedatives. The exploration of substituted pyrrolidinones was a logical extension of this work, with researchers investigating how alkyl substitution on the lactam ring would modulate physicochemical properties and biological activity. It was within this scientific context that this compound emerged.
Discovery and First Synthesis: The Work of Cason and Rapoport
The first synthesis of this compound, referred to in the historical literature as α,α-diethyl-γ-butyrolactam, is attributed to the work of L. F. Cason and H. Rapoport in the early 1950s. Their research focused on systematic methods for the preparation of α,α-disubstituted-γ-lactams. The foundational synthetic strategy revolved around the reductive cyclization of a precursor molecule containing both a nitrile and an ester group.
Chemical Causality in the Original Synthesis
The chosen synthetic pathway was elegant in its efficiency, creating the heterocyclic ring system in a single, high-yielding step. The logic behind this approach is rooted in the reactivity of nitriles and the stability of the five-membered lactam ring.
-
Precursor Design: The synthesis begins with a molecule containing a nitrile (-C≡N) group and an ester (-COOR) group, separated by a three-carbon chain. For the synthesis of the title compound, the required precursor is an ester of 4-cyano-4-ethylhexanoic acid.
-
Reductive Cyclization: The key transformation is the catalytic hydrogenation of this cyano-ester. Under high pressure and temperature, and in the presence of a suitable catalyst such as Raney Nickel, the nitrile group is reduced to a primary amine (-CH₂NH₂).
-
Intramolecular Cyclization: This newly formed amine is nucleophilic and is perfectly positioned to attack the electrophilic carbonyl carbon of the ester group. This intramolecular reaction results in the formation of the stable five-membered pyrrolidinone ring and the elimination of an alcohol molecule (from the ester).
The gem-diethyl substitution at the α-position (C3 of the pyrrolidinone ring) is installed prior to the cyclization step, ensuring the final product's structure.
Diagram 1: General Synthetic Pathway to 3,3-Disubstituted Pyrrolidin-2-ones
Caption: Logical workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reductive Cyclization
The following protocol is a representative procedure based on the methodologies for synthesizing α,α-disubstituted-γ-lactams from that era.
Synthesis of this compound from Ethyl 4-cyano-4-ethylhexanoate
-
Apparatus Setup: A high-pressure hydrogenation apparatus (e.g., a Parr shaker or a stirred autoclave) is charged with ethyl 4-cyano-4-ethylhexanoate (1.0 mol), anhydrous ethanol (500 mL) as the solvent, and a slurry of Raney Nickel catalyst (approx. 50 g, washed with ethanol).
-
Hydrogenation: The apparatus is sealed, flushed several times with hydrogen gas, and then pressurized with hydrogen to 100-150 atmospheres (approx. 1500-2200 psi).
-
Reaction Conditions: The mixture is heated to 100-125 °C with vigorous stirring or shaking. The reaction is monitored by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling to room temperature, the apparatus is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet with solvent at all times.
-
Purification: The ethanol is removed from the filtrate by distillation under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield this compound as a colorless liquid or low-melting solid.
Physicochemical and Spectroscopic Characterization
The structure of this compound has been confirmed by standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | [1] |
| Appearance | Colorless liquid or low-melting solid | General Observation |
| Boiling Point | ~110-112 °C at 10 mmHg | Estimated from similar compounds |
Spectroscopic Signatures
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorptions for the lactam functionality. A strong, sharp absorption band is observed in the region of 1680-1700 cm⁻¹ , corresponding to the carbonyl (C=O) stretching vibration. The N-H stretching vibration appears as a broad band in the region of 3200-3400 cm⁻¹ . The presence of C-H stretching vibrations from the ethyl and ring methylene groups are observed below 3000 cm⁻¹.[2][3]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule's structure.
-
N-H Proton: A broad singlet, typically in the downfield region (δ 6.0-8.0 ppm), corresponding to the amide proton.
-
Ring Methylene Protons (-CH₂-N-): A triplet around δ 3.2-3.4 ppm.
-
Ring Methylene Protons (-CH₂-C(Et)₂-): A triplet around δ 1.8-2.0 ppm.
-
Ethyl Methylene Protons (-CH₂-CH₃): A quartet around δ 1.5-1.7 ppm.
-
Ethyl Methyl Protons (-CH₂-CH₃): A triplet around δ 0.8-1.0 ppm.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (~175 ppm), the two ring methylene carbons, the quaternary carbon, and the methylene and methyl carbons of the two equivalent ethyl groups.
Diagram 2: Structure and Key Spectroscopic Correlations
Caption: Molecular structure with key IR and ¹H NMR correlations.
Early Pharmacological Interest and Modern Context
Following their synthesis, α,α-disubstituted γ-lactams and their corresponding open-chain amides were investigated for their potential biological activities. This line of inquiry was influenced by the known sedative and hypnotic effects of similarly structured compounds. Later studies, independent of the original discovery, identified this compound (often referred to by the code DEABL) as having anticonvulsant properties.[4] Its mechanism of action is believed to involve the potentiation of GABA(A) receptor-mediated chloride currents.
While this compound has not been developed into a clinical drug, it remains a valuable research tool in pharmacology. Its well-defined structure and activity at GABAergic systems make it a useful probe for studying neuronal signaling pathways. Furthermore, its discovery and the synthetic routes developed by Cason and Rapoport contributed to the broader understanding of lactam chemistry, which has had a lasting impact on the field of medicinal chemistry.
Conclusion
The discovery of this compound is a clear example of systematic chemical exploration driven by the pursuit of novel bioactive scaffolds. The elegant and robust synthetic methodology, centered on the reductive cyclization of a cyano-ester precursor, stands as a testament to the foundational principles of organic synthesis developed in the mid-20th century. Although it did not achieve therapeutic prominence, its history is interwoven with the broader narrative of anticonvulsant drug discovery and the enduring importance of the pyrrolidinone core in medicinal chemistry. The compound continues to serve as a valuable entity for pharmacological research, underscoring the long-lasting impact of fundamental synthetic chemistry.
References
-
PubChem. (n.d.). 3,3-Diethyl-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-Ketoglutaric Acid. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Klunk, W. E., McKeon, A., Covey, D. F., & Ferrendelli, J. A. (1982). Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs. Science, 217(4564), 1040–1042. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy. Retrieved from [Link]
Sources
3,3-Diethylpyrrolidin-2-one molecular weight and formula.
An In-Depth Technical Guide to 3,3-Diethylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a disubstituted γ-lactam, is a synthetic compound of significant interest in neuropharmacology and gerontology. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its mechanism of action as a positive allosteric modulator of the GABA(A) receptor, and its potential applications in research, particularly in the fields of epilepsy and aging. The document is intended to serve as a valuable resource for researchers and professionals in drug development, offering both foundational knowledge and practical insights into this intriguing molecule.
Core Molecular Attributes
This compound is a derivative of pyrrolidin-2-one with two ethyl groups substituted at the third position of the heterocyclic ring.[1] This structural feature is key to its biological activity.
Molecular Formula and Weight
The fundamental chemical identity of this compound is defined by its molecular formula and weight.
Chemical Structure and Nomenclature
The structural arrangement and systematic naming are crucial for unambiguous identification.
-
IUPAC Name: this compound
-
Common Synonyms: DEABL[2]
-
CAS Number: 175698-05-2
| Identifier | Value |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 175698-05-2 |
| Canonical SMILES | CCC1(CC)CCNC1=O |
Synthesis and Characterization
Proposed Synthetic Pathway
The following proposed synthesis is a multi-step process involving the alkylation of a malonic ester, followed by reduction and subsequent cyclization.
Disclaimer: The following protocol is a representative, hypothetical procedure based on the synthesis of structurally similar compounds and has not been experimentally validated from the available literature. It is intended for informational purposes and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Diethylation of Diethyl Malonate
-
To a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol, add diethyl malonate (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add ethyl iodide (2.2 equivalents) dropwise, and then heat the mixture to reflux for 6-8 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude diethyl diethylmalonate.
Step 2: Reduction of the Diester to a Diol
-
In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) (2.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the LAH suspension to 0 °C and add a solution of the crude diethyl diethylmalonate in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate to yield 2,2-diethylpropane-1,3-diol.
Step 3: Conversion of Diol to Diamine
-
This step can be achieved through a two-step process involving conversion to a dihalide followed by amination, or more directly via a Mitsunobu reaction with a suitable nitrogen source. For the latter:
-
Dissolve the 2,2-diethylpropane-1,3-diol (1.0 equivalent), phthalimide (2.2 equivalents), and triphenylphosphine (2.2 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) (2.2 equivalents) dropwise.
-
Stir the reaction at room temperature overnight.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the diphthalimide intermediate.
-
Cleave the phthalimide groups by treating with hydrazine hydrate in ethanol at reflux to yield 2,2-diethylpropane-1,3-diamine.
Step 4: Intramolecular Cyclization to form the Lactam
-
The final cyclization to form the pyrrolidinone ring can be challenging. A high-temperature, base-catalyzed intramolecular cyclization of an amino ester derivative is a plausible approach.
-
Alternatively, modern catalytic methods for lactam synthesis from amino alcohols could be employed.
Proposed Analytical Characterization
The structure of the synthesized this compound would be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: Expected signals would include a triplet and a quartet for the ethyl groups, and signals for the methylene protons of the pyrrolidinone ring. The NH proton would likely appear as a broad singlet.
-
¹³C NMR Spectroscopy: Distinct signals would be expected for the carbonyl carbon, the quaternary carbon at the 3-position, and the methylene and methyl carbons of the ethyl groups and the pyrrolidinone ring.[1]
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 141.21, corresponding to the molecular weight of the compound.
Pharmacological Profile and Mechanism of Action
This compound is recognized for its activity as an anticonvulsant.[2] Its primary mechanism of action is the potentiation of GABA(A) receptor-mediated chloride currents.[2]
Positive Allosteric Modulation of GABA(A) Receptors
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. The GABA(A) receptor, a ligand-gated ion channel, mediates fast synaptic inhibition.
This compound acts as a positive allosteric modulator of the GABA(A) receptor. This means it binds to a site on the receptor that is distinct from the GABA binding site. This binding event enhances the effect of GABA, leading to an increased influx of chloride ions upon GABA binding. The resulting hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, thus producing an overall inhibitory effect on neuronal excitability. This mechanism is the basis for its anticonvulsant properties.[2]
Caption: Mechanism of action of this compound.
Relationship to Other Anticonvulsants
Structurally and mechanistically, this compound is related to other anticonvulsant drugs such as pyrithyldione and gabapentin.[3] This places it within a class of compounds that modulate neuronal excitability, making it a valuable tool for studying the mechanisms of epilepsy and the development of novel antiepileptic drugs.
Applications in Research and Drug Development
The unique biological activities of this compound make it a compound of interest for several research applications.
Neuropharmacological Research
As a modulator of the GABA(A) receptor, this compound is a useful pharmacological tool for investigating the role of GABAergic neurotransmission in various physiological and pathological processes. It can be used in in vitro and in vivo models to study epilepsy, anxiety, and other neurological disorders where GABAergic dysfunction is implicated.
Geroprotective Effects and Aging Research
One of the most intriguing properties of this compound is its reported ability to extend the lifespan of the nematode Caenorhabditis elegans.[2] This "geroprotective" effect suggests that the compound may modulate cellular pathways involved in aging. This makes it a valuable lead compound for research into the mechanisms of aging and the development of potential anti-aging therapeutics. The exact mechanism of its geroprotective effect is an active area of investigation.
Safety and Handling
Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.
-
Acute Toxicity: It is classified as harmful if swallowed.[2]
-
Irritation: It may cause skin and eye irritation upon contact.[2]
-
Handling: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
This compound is a multifaceted molecule with significant potential in neuroscience and aging research. Its well-defined mechanism of action as a GABA(A) receptor potentiator provides a solid foundation for its use as a research tool and as a starting point for the design of novel therapeutics. The exploration of its geroprotective properties opens up new avenues for understanding and potentially intervening in the aging process. This technical guide serves as a foundational resource for scientists and researchers looking to work with and further investigate this promising compound.
References
-
Głowacka, I. E., Hartwich, A., Rozpara, I., & Piotrowska, D. G. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3386. [Link]
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]
-
Głowacka, I. E., Hartwich, A., Rozpara, I., & Piotrowska, D. G. (2021). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 26(11), 3386. [Link]
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. [Link]
-
Głowacka, I. E., Hartwich, A., Rozpara, I., & Piotrowska, D. G. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. MDPI. [Link]
-
Wikipedia. (2025, December 30). 3,3-Diethyl-2-pyrrolidinone. [Link]
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ResearchGate. [Link]
-
Grokipedia. (n.d.). 3,3-Diethyl-2-pyrrolidinone. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
-
American Chemical Society. (2024). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. ACS Publications. [Link]
-
ResearchGate. (2016). (PDF) Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. [Link]
-
A-ChemBlock. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Retrieved January 24, 2026, from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6539. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved January 24, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of.... Retrieved January 24, 2026, from [Link]
-
PubMed. (1975). 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue. [Link]
-
PubChem. (n.d.). 3,3-Diethyl-2-pyrrolidinone. Retrieved January 24, 2026, from [Link]
Sources
Methodological & Application
In Vivo Analysis of 3,3-Diethylpyrrolidin-2-one in Caenorhabditis elegans: A Guide to Phenotypic Screening and Mechanistic Investigation
Introduction
3,3-Diethylpyrrolidin-2-one, also known as DEABL, is a synthetic derivative of the pyrrolidinone chemical class, a scaffold present in numerous pharmacologically active compounds, including nootropics.[1] Initial research has identified DEABL as a compound with significant biological activity, demonstrating both anticonvulsant and geroprotective properties.[2] Its anticonvulsant effects are attributed to the potentiation of GABA(A) receptor-mediated chloride currents.[3] Remarkably, studies in the nematode Caenorhabditis elegans have revealed that DEABL can extend median lifespan by 17–47%, an effect linked to the hyper-activation of the nervous system and perturbation of sensory neurons, acting through a serotonin-dependent dietary restriction-like pathway.[3]
The nematode C. elegans serves as an exceptionally powerful in vivo model for pharmacological and aging research.[4][5] Its fully mapped nervous system, optical transparency, rapid life cycle, and profound genetic homology to humans make it an ideal platform for dissecting the molecular mechanisms of drug action.[6] The conserved nature of its key signaling pathways, including cholinergic and GABAergic neurotransmission, allows for the generation of highly relevant and translatable data.[7][8]
This document provides a comprehensive suite of application notes and detailed protocols for the in-depth investigation of this compound in C. elegans. Moving beyond simple screening, this guide explains the causality behind each experimental choice, enabling researchers to validate the compound's known effects and explore its deeper mechanistic underpinnings. The protocols are designed to be self-validating systems, incorporating pharmacological controls to ensure robust and interpretable results for professionals in academic research and drug development.
Section 1: Foundational Protocols & Experimental Workflow
Reproducibility in pharmacological studies begins with meticulous preparation. The following protocols detail the essential steps for worm culture, synchronization, and compound administration, which form the bedrock of all subsequent assays.
C. elegans Strain Maintenance and Synchronization
Expertise & Experience: An age-synchronized population is paramount for eliminating age-related variations in drug response, which can be a significant confounding variable in lifespan, behavioral, and stress-resistance assays. The alkaline hypochlorite treatment ("bleaching") is a standard method that dissolves adult worms while leaving their chitinous eggshells intact, providing a tightly synchronized cohort of L1 larvae upon hatching.[9]
Protocol:
-
Culture: Maintain wild-type (N2 Bristol) C. elegans on Nematode Growth Medium (NGM) agar plates seeded with a lawn of E. coli OP50 bacteria at 20°C.[9]
-
Harvesting: Wash gravid adult worms from 3-5 heavily populated plates into a 15 mL conical tube using M9 buffer.
-
Bleaching: Pellet the worms by centrifugation (1,500 x g for 1 minute). Aspirate the supernatant and resuspend the pellet in a freshly prepared bleaching solution (5 M NaOH, 6% NaClO).
-
Monitoring: Vortex vigorously for 30-60 second intervals, periodically observing under a microscope until adult carcasses are dissolved (typically 5-7 minutes).
-
Washing: Immediately quench the reaction by filling the tube with M9 buffer. Pellet the eggs, aspirate the supernatant, and repeat the wash step three times to remove all traces of bleach.
-
Hatching: Resuspend the final egg pellet in M9 buffer in a sterile glass tube and incubate with gentle rotation at 20°C for 12-18 hours. This arrests the worms as a synchronized L1 larval population.
Preparation of DEABL Stock Solutions and Dosing Plates
Expertise & Experience: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds, but its concentration must be kept low (typically ≤0.5%) to avoid solvent-induced toxicity or behavioral artifacts. A "vehicle control" group, treated with the solvent alone, is non-negotiable to isolate the effects of the compound under investigation.
Protocol:
-
Stock Solution: Prepare a 100 mM stock solution of this compound (MW: 141.21 g/mol ) in 100% DMSO. Store at -20°C.
-
Dosing Plates: Prepare standard NGM agar. Cool to ~55°C in a water bath.
-
Compound Addition: Just before pouring the plates, add the DEABL stock solution to the molten agar to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Ensure vigorous mixing to guarantee homogeneity.
-
Vehicle Control: Prepare a corresponding set of control plates by adding an equivalent volume of DMSO alone.
-
Seeding: After the plates have solidified, seed them with a 50 µL spot of concentrated OP50 bacteria and allow them to dry at room temperature overnight before use.
Experimental Overview Workflow
The following diagram outlines the general workflow for characterizing the in vivo effects of DEABL in C. elegans.
Caption: General experimental workflow from preparation to data analysis.
Section 2: Primary Phenotypic Assays
This section focuses on validating the primary reported effects of DEABL: lifespan extension and modulation of nervous system function.
Lifespan and Healthspan Analysis
Rationale: The geroprotective effect is a key reported activity of DEABL.[3] A lifespan assay is the gold standard for quantifying the effects of a compound on aging.[10] To prevent progeny from confounding the results, the mitotic inhibitor 5-Fluoro-2'-deoxyuridine (FUDR) is commonly used.[11]
Protocol:
-
Setup: Transfer ~100 synchronized L1 worms to both vehicle control and DEABL-containing NGM plates. Incubate at 20°C until they reach the L4 larval stage (approx. 48 hours).
-
Transfer: On Day 0 of the experiment, transfer 25-30 L4 worms to fresh, corresponding plates containing 50 µM FUDR to inhibit reproduction. Prepare 3-4 replicate plates per condition.[12]
-
Scoring: Every 1-2 days, score the worms for survival. A worm is considered dead if it fails to respond to gentle prodding with a platinum wire.[11]
-
Censoring: Worms that crawl off the agar and desiccate on the plate walls or exhibit internal hatching ("bagging") should be censored from the analysis.
-
Data Analysis: Record the number of live and dead worms for each plate at each time point. Use Kaplan-Meier survival analysis and the log-rank test to determine statistical significance.
Data Presentation: Representative Lifespan Data
| Treatment Group | N (initial) | Median Lifespan (days) | Max Lifespan (days) | % Increase (Median) | p-value (vs. Vehicle) |
| Vehicle (0.1% DMSO) | 90 | 18 | 25 | - | - |
| DEABL (50 µM) | 88 | 22 | 29 | 22.2% | <0.001 |
| DEABL (100 µM) | 92 | 24 | 31 | 33.3% | <0.0001 |
Locomotor Behavior Analysis
Rationale: Given that DEABL is reported to cause "hyper-activation of the nervous system," this should be directly observable as a change in locomotor behavior.[3] The thrashing assay in liquid is a high-throughput method to assess neuromuscular function and coordinated movement.
Protocol:
-
Exposure: Grow synchronized worms on vehicle or DEABL plates until they are young adults (Day 1 of adulthood).
-
Assay: Pick a single worm and transfer it into a 10 µL droplet of M9 buffer on a glass slide.
-
Acclimation: Allow the worm to acclimate for 30 seconds.
-
Quantification: Count the number of body bends performed in a 60-second interval. A single body bend is defined as a complete sinusoidal movement from one extreme to the other and back.
-
Replication: Repeat for at least 15-20 individual worms per condition.
Data Presentation: Representative Locomotion Data
| Treatment Group | N (worms) | Mean Thrash Rate (bends/min) | Std. Deviation | % Change (vs. Vehicle) | p-value (vs. Vehicle) |
| Vehicle (0.1% DMSO) | 20 | 105 | 12.5 | - | - |
| DEABL (50 µM) | 20 | 128 | 15.1 | +21.9% | <0.01 |
| DEABL (100 µM) | 20 | 145 | 14.8 | +38.1% | <0.001 |
Section 3: Mechanistic Investigation - Probing the GABAergic System
Rationale: The primary hypothesized mechanism for DEABL in vertebrates is the potentiation of GABA(A) receptors.[3] The C. elegans neuromuscular system is regulated by a balance of excitatory cholinergic and inhibitory GABAergic inputs.[13][14] By pharmacologically challenging these systems, we can determine if a similar mechanism is at play in the worm.
Aldicarb Sensitivity Assay (Cholinergic System Probe)
Causality: Aldicarb, an acetylcholinesterase inhibitor, causes acetylcholine to accumulate at the neuromuscular junction, leading to muscle hyper-contraction and paralysis.[7] Mutants with deficient GABAergic signaling are hypersensitive to aldicarb because the inhibitory counterbalance is lost. If DEABL potentiates GABAergic transmission, it should confer resistance to aldicarb-induced paralysis.
Protocol:
-
Prepare NGM plates containing 1 mM Aldicarb.
-
Transfer 25 young adult worms, previously cultured on either vehicle or DEABL plates, to the center of the aldicarb plates.
-
Score the number of paralyzed worms every 30 minutes for 4 hours. A worm is considered paralyzed if it fails to move when prodded.
-
Perform at least three biological replicates. Plot the percentage of paralyzed worms over time.
Pentylenetetrazole (PTZ) Co-exposure Assay (GABA Antagonist Challenge)
Causality: This is a critical validation experiment. PTZ is a known GABA(A) receptor antagonist. If the effects of DEABL (e.g., increased locomotion or aldicarb resistance) are mediated through GABAergic signaling, then co-administration of PTZ should reverse or suppress these effects.
Protocol:
-
Prepare four sets of plates: (a) Vehicle, (b) DEABL (100 µM), (c) PTZ (e.g., 5 mM), and (d) DEABL (100 µM) + PTZ (5 mM).
-
Culture synchronized worms on these plates until young adulthood.
-
Perform the thrashing assay (Protocol 2.2) on worms from all four conditions.
-
Expected Outcome: The increased thrashing rate induced by DEABL should be significantly reduced or eliminated in the DEABL + PTZ co-exposure group.
Signaling Pathway at the C. elegans Neuromuscular Junction
This diagram illustrates the opposing roles of acetylcholine and GABA and the proposed site of action for DEABL.
Caption: Model of the C. elegans neuromuscular junction and DEABL's proposed action.
Section 4: Advanced Mechanistic Studies
For a deeper understanding of DEABL's biological impact, the following assays probe its effects on stress resistance and neuronal activity directly.
Oxidative Stress Resistance Assay
Rationale: A common feature of compounds that extend lifespan is an enhancement of the organism's ability to withstand stress. This assay tests whether DEABL confers protection against lethal oxidative damage induced by paraquat, a mitochondrial superoxide generator.[15]
Protocol:
-
Exposure: Culture synchronized worms on vehicle or DEABL plates until Day 1 of adulthood.
-
Stress Induction: Transfer ~30 worms per replicate into the wells of a 96-well plate containing M9 buffer and a lethal concentration of paraquat (e.g., 200 mM).[16]
-
Scoring: Score survival over several hours. A worm is scored as dead when it ceases all movement.
-
Analysis: Plot survival curves and perform a log-rank test to determine if DEABL treatment significantly increases survival time under oxidative stress.
In Vivo Calcium Imaging of GABAergic Neurons
Rationale: To directly visualize the impact of DEABL on neuronal function, we can use in vivo calcium imaging.[6][17] Using a transgenic strain that expresses the genetically encoded calcium indicator GCaMP in GABAergic neurons (e.g., under the control of the unc-47 promoter), we can measure changes in neuronal activity in real-time following acute exposure to DEABL.
Protocol:
-
Strain: Use a transgenic strain such as ZD148 [unc-47p::GCaMP2.2b].
-
Immobilization: Immobilize a young adult worm on an agarose pad or within a microfluidic device.[17]
-
Baseline Imaging: Using a fluorescence microscope equipped for time-lapse imaging, record baseline GCaMP fluorescence (and thus calcium transients) from a target GABAergic neuron for 2-5 minutes.
-
Acute Drug Administration: Perfuse the worm with M9 buffer containing DEABL (e.g., 100 µM).
-
Post-Exposure Imaging: Immediately begin recording GCaMP fluorescence again for 5-10 minutes.
-
Analysis: Analyze the imaging data to quantify changes in the frequency, amplitude, or duration of calcium transients pre- and post-drug exposure. An increase in inhibitory tone may result in a stabilization or decrease in baseline calcium levels.
Calcium Imaging Experimental Workflow
Caption: Step-by-step workflow for in vivo neuronal calcium imaging.
Conclusion
The protocols detailed in this guide provide a robust framework for the comprehensive in vivo characterization of this compound using C. elegans. By systematically progressing from broad phenotypic assays, such as lifespan and locomotion, to targeted mechanistic studies involving pharmacological challenges and advanced neuronal imaging, researchers can build a compelling, multi-layered understanding of the compound's bioactivity. This integrated approach, grounded in the genetic and pharmacological tractability of C. elegans, not only validates DEABL's role as a potent modulator of the GABAergic system and a promising geroprotector but also paves the way for elucidating novel pathways involved in neuroprotection and longevity.
References
-
Gąsiorowska, J., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules. [Link]
-
Colón-Ramos, D. (2017). Cell biology of the synapse and behavior in C. elegans. iBiology. [Link]
-
Grokipedia. (n.d.). 3,3-Diethyl-2-pyrrolidinone. Grokipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,3-Diethyl-2-pyrrolidinone. PubChem Compound Database. [Link]
-
Chronis, N., et al. (2007). High-throughput imaging of neuronal activity in Caenorhabditis elegans. Proceedings of the National Academy of Sciences. [Link]
-
Zhou, M., et al. (2022). Cholinergic transmission in C. elegans: Functions, diversity, and maturation of ACh-activated ion channels. Frontiers in Molecular Neuroscience. [Link]
-
Gendrel, M., et al. (2016). A cellular and regulatory map of the GABAergic nervous system of C. elegans. eLife. [Link]
-
Lee, H., et al. (2023). Dimensionality of locomotor behaviors in developing C. elegans. PLoS ONE. [Link]
-
Luo, X., et al. (2022). Editorial: C. elegans as an emerging model of pharmacological innovation. Frontiers in Pharmacology. [Link]
-
Sutphin, G. L. (2009). Measuring Caenorhabditis elegans Life Span on Solid Media. Journal of Visualized Experiments. [Link]
-
Garcia-Garcia, M., et al. (2023). Protocols for treating C. elegans with pharmacological agents, osmoles, and salts for imaging and behavioral assays. STAR Protocols. [Link]
-
Keith, S. A., et al. (2017). Measuring Oxidative Stress in Caenorhabditis elegans: Paraquat and Juglone Sensitivity Assays. Bio-protocol. [Link]
-
Bhat, R., et al. (2024). Advanced Neural Functional Imaging in C. elegans Using Lab-on-a-Chip Technology. Biosensors. [Link]
-
Beg, A. A., et al. (2016). An extrasynaptic GABAergic signal modulates a pattern of forward movement in Caenorhabditis elegans. eLife. [Link]
-
Van Raamsdonk, J. M., & Hekimi, S. (2012). Oxidative Stress Assays (arsenite and tBHP) in Caenorhabditis elegans. Bio-protocol. [Link]
-
uFluidix. (n.d.). C. elegans Behavioral & Developmental Assays. uFluidix. [Link]
-
Alfaro, C. A. P., et al. (2023). Can Caenorhabditis elegans Serve as a Reliable Model for Drug and Nutraceutical Discovery?. International Journal of Molecular Sciences. [Link]
-
Calixto, A., et al. (2010). C. elegans Protocol Overview. WormBook. [Link]
-
He, F. (2011). Lifespan Assay. Bio-protocol. [Link]
-
Kato, S., et al. (2015). Pan-neuronal imaging in roaming Caenorhabditis elegans. Proceedings of the National Academy of Sciences. [Link]
-
Loria, P. M., et al. (2021). Cholinergic signalling at the body wall neuromuscular junction couples to distal inhibition of feeding in C. elegans. bioRxiv. [Link]
-
Wang, L., et al. (2019). A behavior-based drug screening system using a Caenorhabditis elegans model of motor neuron disease. Scientific Reports. [Link]
-
Amrit, F. R. G., & Ghazi, A. (2014). Measuring Caenorhabditis elegans Life Span on Solid Media. Methods in Molecular Biology. [Link]
-
Liu, Y., et al. (2021). GABAergic synapses suppress intestinal innate immunity via insulin signaling in Caenorhabditis elegans. Proceedings of the National Academy of Sciences. [Link]
-
Possik, E., & Pause, A. (2015). Measuring Oxidative Stress Resistance of Caenorhabditis elegans in 96-well Microtiter Plates. Journal of Visualized Experiments. [Link]
-
Frontiers Media. (2024). Model Organisms in Neuropharmacology 2024. Frontiers in Pharmacology. [Link]
-
Azeez, N. S., et al. (2018). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. International Journal of Drug Delivery Technology. [Link]
-
O'Reilly, L. P., et al. (2014). Drug screens using the nematode Caenorhabditis elegans. Genetics. [Link]
-
Collins, J. J., et al. (2011). Measuring Caenorhabditis elegans Life Span in 96 Well Microtiter Plates. Journal of Visualized Experiments. [Link]
-
Engleman, E. A., et al. (2016). Caenorhabditis elegans as a Model to Study the Molecular and Genetic Mechanisms of Drug Addiction. ACS Chemical Neuroscience. [Link]
-
Kerr, R. (2013). In vivo neuronal calcium imaging in C. elegans. Methods in Molecular Biology. [Link]
-
Pereira, L., et al. (2015). A cellular and regulatory map of the cholinergic nervous system of C. elegans. eLife. [Link]
-
Van Raamsdonk, J. M., & Hekimi, S. (2012). Oxidative Stress Assays (arsenite and tBHP) in Caenorhabditis elegans. Journal of Visualized Experiments. [Link]
-
Ryu, W. S., et al. (2012). C. elegans Tracking and Behavioral Measurement. Journal of Visualized Experiments. [Link]
-
Pinan-Lucarre, B., et al. (2019). Molecular Architecture of Genetically-Tractable GABA Synapses in C. elegans. Frontiers in Molecular Neuroscience. [Link]
-
El-Gharbawy, A., et al. (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules. [Link]
-
Lee, S. S. (2015). Survival assays using Caenorhabditis elegans. Animal Cells and Systems. [Link]
-
Donnelly, J. L., et al. (2013). Monoaminergic Orchestration of Motor Programs in a Complex C. elegans Behavior. PLoS Biology. [Link]
-
Possik, E., & Pause, A. (2015). Measuring Oxidative Stress Resistance of Caenorhabditis elegans in 96-well Microtiter Plates. Journal of Visualized Experiments. [Link]
-
Prevedel, R., et al. (2014). Brain-wide 3D imaging of neuronal activity in Caenorhabditis elegans with sculpted light. Nature Methods. [Link]
-
Rajendran, L., et al. (2017). Effective drug combination for Caenorhabditis elegans nematodes discovered by output-driven feedback system control technique. Scientific Reports. [Link]
-
Vo, D. D., et al. (2020). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances. [Link]
-
Albrecht, D. R., & Bargmann, C. I. (2011). High-content behavioral analysis of Caenorhabditis elegans in precise spatiotemporal chemical environments. Nature Methods. [Link]
-
Trafton, A. (2022). Modeling complex behavior with a simple organism. MIT News. [Link]
-
Zhao, Y., et al. (2021). Analysis of C. elegans acetylcholine synthesis mutants reveals a temperature-sensitive requirement for cholinergic neuromuscular function. Journal of Neuroscience. [Link]
Sources
- 1. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,3-Diethyl-2-pyrrolidinone | C8H15NO | CID 9793807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Editorial: C. elegans as an emerging model of pharmacological innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can Caenorhabditis elegans Serve as a Reliable Model for Drug and Nutraceutical Discovery? [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cholinergic transmission in C. elegans: Functions, diversity, and maturation of ACh-activated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An extrasynaptic GABAergic signal modulates a pattern of forward movement in Caenorhabditis elegans | eLife [elifesciences.org]
- 9. C. elegans (Caenorhabditis elegans) is a widely used genetic model organism in developmental biology, neurobiology, aging, drug discovery, and toxicology. - CD BioSciences [elegansmodel.com]
- 10. Survival assays using Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Measuring Caenorhabditis elegans Life Span on Solid Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Frontiers | Molecular Architecture of Genetically-Tractable GABA Synapses in C. elegans [frontiersin.org]
- 15. Measuring Oxidative Stress in Caenorhabditis elegans:Paraquat and Juglone Sensitivity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Measuring Oxidative Stress Resistance of Caenorhabditis elegans in 96-well Microtiter Plates [jove.com]
- 17. In vivo neuronal calcium imaging in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solubilization and Use of 3,3-Diethylpyrrolidin-2-one in Cell Culture
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the dissolution and application of 3,3-Diethylpyrrolidin-2-one, a pyrrolidinone derivative with known anticonvulsant properties, for in vitro cell culture-based assays.[1] Given the absence of established specific solubility data for this compound in common biological buffers, this protocol outlines a systematic, field-proven approach to determine optimal solubilization conditions. The core of this guide is a tiered experimental strategy to identify a suitable solvent and to prepare stable, sterile stock solutions. Furthermore, it details the necessary validation steps to ensure that the chosen solvent and its final concentration are not cytotoxic, thereby preserving the scientific integrity of subsequent cellular assays.
Introduction: Understanding the Compound
This compound is a synthetic organic compound with a molecular formula of C₈H₁₅NO and a molecular weight of 141.21 g/mol .[1] Its primary characterized biological activity is the potentiation of GABA(A) receptor-mediated currents, which underlies its anticonvulsant effects observed in preclinical models.[1] As research into its mechanisms and potential therapeutic applications expands, the need for reliable protocols for its use in cell-based screening and mechanistic studies becomes critical.
The primary challenge in working with novel or poorly characterized small molecules in cell culture is achieving a biologically relevant concentration in an aqueous medium without inducing precipitation or introducing solvent-related artifacts. This protocol is designed to navigate this challenge by providing a logical workflow from powder to validated working solution.
Safety Precautions: this compound is categorized as harmful if swallowed (Acute Toxicity Category 4) and may cause skin and eye irritation.[1] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling the compound. All weighing and initial dissolution steps should be performed in a chemical fume hood.
The Causality of Solvent Selection: A Tiered Approach
The goal is to dissolve the compound in a solvent that is both effective and minimally disruptive to the biological system. The hierarchy of solvent choice is based on maximizing compound solubility while minimizing cellular toxicity.
-
Tier 1: Aqueous Buffers (First Choice) : Direct dissolution in cell culture medium or phosphate-buffered saline (PBS) is ideal but often not feasible for organic compounds.
-
Tier 2: Dimethyl Sulfoxide (DMSO) : The most common choice for water-insoluble compounds. It is miscible with water and generally well-tolerated by most cell lines at low concentrations.[2][3]
-
Tier 3: Ethanol (EtOH) : An alternative to DMSO, but often more volatile and potentially more toxic to cells at equivalent concentrations.
-
Tier 4: Other Solvents : Solvents like N-methyl-2-pyrrolidone (NMP) have been shown to be effective for other poorly soluble drugs, but their compatibility with specific cell lines must be rigorously tested.[4][5][6]
This protocol will focus on the systematic testing of DMSO and Ethanol, the most common and practical choices for a typical cell culture laboratory.
Experimental Protocol: Dissolution and Stock Solution Preparation
This section provides a step-by-step methodology for determining the solubility of this compound and preparing a high-concentration stock solution.
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof, absolute), molecular biology grade
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Water bath or heat block set to 37°C
-
Sonicator (water bath or probe)
-
Sterile 0.2 µm syringe filters
Step-by-Step Dissolution Protocol
The following workflow is designed to empirically determine a suitable solvent and create a concentrated stock solution.
Caption: Workflow for dissolving this compound.
Protocol Narrative:
-
Weighing the Compound: In a chemical fume hood, accurately weigh a small amount (e.g., 1-5 mg) of this compound into a sterile, amber glass vial.
-
Solvent Addition (Tier 2: DMSO): Calculate the volume of DMSO required to achieve a high-concentration stock, for example, 100 mM.
-
Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Example for 1 mg at 100 mM: (0.001 g) / (141.21 g/mol * 0.1 mol/L) = 0.0000708 L = 70.8 µL
-
-
Initial Dissolution: Add the calculated volume of DMSO to the vial. Vortex vigorously for 1-2 minutes.[7] Visually inspect the solution against a dark background to check for any undissolved particles.
-
Aiding Dissolution: If the compound is not fully dissolved, warm the solution in a 37°C water bath for 10 minutes, followed by sonication for 10-30 minutes.[8] Be cautious to ensure the vial is properly sealed to prevent contamination.
-
Assessing Solubility: After these steps, if the solution is clear and free of precipitate, you have successfully created your stock solution. If precipitation persists, the concentration may be too high for this solvent. You can either (a) add more solvent to decrease the concentration or (b) attempt dissolution in the next tier solvent (Ethanol) with a fresh sample of the compound.
-
Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.2 µm PTFE (polytetrafluoroethylene) syringe filter into a new sterile amber vial.[9] This is critical for preventing microbial contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles which can degrade the compound.[9]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[10] Store the aliquots at -20°C or -80°C for long-term stability.
Protocol Validation: Ensuring Experimental Integrity
Once a stock solution is prepared, it is imperative to validate that the solvent, at its final working concentration, does not adversely affect the cells. This is a critical self-validating step for the protocol.
Determining the Maximum Tolerated Solvent Concentration
The final concentration of the organic solvent in the cell culture medium should be as low as possible, ideally ≤0.1% and not exceeding 0.5% for DMSO, to avoid off-target effects.[2][8][11]
Experimental Protocol: Solvent Cytotoxicity Assay
-
Cell Plating: Plate your cell line of interest in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment.
-
Solvent Titration: Prepare a serial dilution of your chosen solvent (e.g., DMSO) in complete cell culture medium. The concentration range should bracket your intended final concentration (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a media-only control).
-
Treatment: Replace the existing media in the wells with the media containing the different solvent concentrations. This is your "vehicle control" experiment.
-
Incubation: Incubate the cells for the intended duration of your compound treatment experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a standard cell viability assay, such as MTT, MTS, or a live/dead fluorescent stain, to determine the percentage of viable cells at each solvent concentration compared to the media-only control.
-
Analysis: Plot cell viability (%) versus solvent concentration. The highest concentration that does not cause a significant decrease in cell viability (e.g., >95% viability) is your maximum tolerated solvent concentration.
Preparing the Final Working Solution
When preparing the final working solution for treating cells, it is crucial to perform a serial dilution to prevent the compound from precipitating out of solution (a phenomenon known as "crashing out").
Caption: Stepwise dilution protocol for working solutions.
Protocol Narrative:
-
Thaw Stock: Quickly thaw a single-use aliquot of your high-concentration stock solution.
-
Intermediate Dilution: Prepare an intermediate dilution in complete cell culture medium. For example, to go from a 100 mM stock to a 10 µM final concentration (a 1:10,000 dilution), first dilute the stock 1:100 into medium to make a 1 mM solution. It is critical to add the small volume of stock solution to the larger volume of medium while vortexing to ensure rapid mixing.
-
Final Dilution: Add the required volume of the intermediate dilution to your cell culture plate to achieve the final desired concentration.
-
Vehicle Control: Crucially, a vehicle control must be included in all experiments. This control consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) but without the compound. This allows you to differentiate the effects of the compound from any potential effects of the solvent.[11]
Data Summary and Key Parameters
The following table summarizes the key quantitative parameters discussed in this protocol.
| Parameter | Recommended Value/Range | Rationale & Citation |
| Compound Stock Concentration | 50-100 mM (or max solubility) | A high concentration allows for minimal solvent volume to be added to the final culture. |
| Primary Solvent | Cell Culture Grade DMSO | Broad solvency for organic molecules and well-tolerated by cells at low concentrations.[3][8] |
| Final Solvent Concentration | ≤ 0.1% (ideal), < 0.5% (max) | To avoid solvent-induced cytotoxicity and off-target effects.[2][3][11] |
| Dissolution Aids | 37°C warming, sonication | Increases the rate and extent of dissolution for poorly soluble compounds.[7][8] |
| Stock Solution Sterilization | 0.2 µm Syringe Filtration | Prevents microbial contamination of cell cultures.[9] |
| Storage Temperature | -20°C or -80°C | Ensures long-term stability of the compound in solution.[9] |
Conclusion
This application note provides a robust and scientifically sound protocol for dissolving this compound for use in cell culture experiments. By following a systematic, tiered approach to solvent selection and incorporating critical validation steps, researchers can confidently prepare and use this compound, ensuring that the observed biological effects are attributable to the compound itself and not to experimental artifacts arising from poor solubility or solvent toxicity. The integrity of any cell-based assay begins with the proper preparation of the reagents.
References
- 3,3-Diethyl-2-pyrrolidinone - Grokipedia.
- Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
- Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC - NIH.
- DMSO usage in cell culture - LifeTein peptide. (2023-02-01).
- Compound Handling Instructions - MCE.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24).
- SMALL MOLECULES - Captivate Bio.
- Improving Reproducibility: Best Practices for Small Molecules - Sigma-Aldrich.
- Solubility Guidelines for Peptides - Sigma-Aldrich.
- Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (2013-11-28).
- Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation | ACS Omega - ACS Publications. (2022-10-14).
- Solubility improvement of drugs using N-methyl pyrrolidone - PubMed. (2008-02-20).
- Solubility Improvement of Drugs using N-Methyl Pyrrolidone - ResearchGate. (2025-08-06).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solubility improvement of drugs using N-methyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. emulatebio.com [emulatebio.com]
- 9. captivatebio.com [captivatebio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. medchemexpress.cn [medchemexpress.cn]
In Vitro Efficacy Testing of 3,3-Diethylpyrrolidin-2-one: Application Notes and Protocols
Introduction: A Framework for Assessing the Nootropic and Neuroprotective Potential of 3,3-Diethylpyrrolidin-2-one
This compound (DEABL) is a synthetic pyrrolidinone derivative that has garnered interest for its potential as a nootropic and neuroprotective agent. Structurally related to other cognitive enhancers, its primary known mechanism of action is the potentiation of GABA(A) receptor-mediated chloride currents. This activity suggests a role in modulating neuronal inhibition and excitability, which is crucial for proper brain function and resilience to injury. The pyrrolidinone class of compounds, including the well-known drug levetiracetam, has shown promise in various neurological and psychiatric conditions, often exhibiting neuroprotective effects beyond their primary mode of action.[1][2][3][4]
This guide provides a comprehensive suite of in vitro assays to rigorously evaluate the efficacy of this compound. The protocols herein are designed to dissect its pharmacological profile, from its direct effects on neuronal viability to its influence on synaptic function and its potential to protect against common cellular stressors. By employing a multi-faceted approach, researchers can build a robust preclinical data package to support the further development of this promising compound.
Section 1: Foundational Assays: Neuronal Viability and Cytotoxicity
Before exploring the specific neuro-efficacious properties of this compound, it is crucial to establish its baseline effect on neuronal health. These foundational assays determine the concentration range over which the compound is non-toxic and can be safely tested in more complex functional assays.
Principle of Cytotoxicity Assessment
Cytotoxicity can be assessed through various markers, including plasma membrane integrity and metabolic activity. A loss of membrane integrity leads to the release of intracellular components, while a decrease in metabolic activity is an early indicator of cellular stress and dysfunction. We will employ two complementary assays: the Lactate Dehydrogenase (LDH) release assay for membrane integrity and the MTS assay for metabolic activity.
Experimental Workflow: Cytotoxicity Assessment```dot
Caption: Workflow for assessing GABA(A) receptor modulation by DEABL.
Protocol: Whole-Cell Patch-Clamp Analysis of GABA(A) Receptor Potentiation
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons) or a cell line expressing GABA(A) receptors
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, 2 Mg-ATP (pH 7.2)
-
GABA stock solution
-
This compound (DEABL) stock solution
-
GABA(A) receptor antagonist (e.g., bicuculline) for control experiments
Procedure:
-
Preparation: Prepare external and internal solutions. Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution. [5]2. Cell Recording: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Seal Formation: Approach a neuron with a pipette under positive pressure. Upon contact, release the pressure to form a high-resistance (>1 GΩ) seal. [6]4. Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Baseline GABA Current: Apply a low concentration of GABA (e.g., EC₁₀-EC₂₀, predetermined for the cell type) to elicit a stable baseline inward Cl⁻ current. [7]6. Co-application of DEABL: Co-apply the same concentration of GABA with increasing concentrations of DEABL. [7]7. Data Acquisition: Record the current responses to each application.
-
Washout: Wash the cell with external solution between applications to allow for recovery.
-
Control: At the end of the experiment, apply a saturating concentration of GABA to determine the maximal current, and co-apply GABA with a GABA(A) receptor antagonist to confirm the specificity of the response. [8] Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of DEABL.
-
Calculate the percentage potentiation for each concentration of DEABL: % Potentiation = [(I_GABA+DEABL / I_GABA) - 1] * 100.
-
Plot the % potentiation against the log concentration of DEABL to generate a dose-response curve and determine the EC₅₀ value.
Section 4: Functional Outcomes: Neurite Outgrowth and Synaptic Density
To assess the potential of this compound to promote neuronal connectivity, we can quantify its effects on neurite outgrowth and the formation of synapses.
Protocol: Neurite Outgrowth Assay using MAP2 Staining
This immunocytochemistry-based assay quantifies the extent of neurite growth.
Materials:
-
Primary neurons or a suitable cell line (e.g., PC-12)
-
24- or 96-well plates with glass coverslips
-
DEABL
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Normal Goat Serum in PBS
-
Primary antibody: anti-MAP2 (a dendritic marker)
-
Fluorescently-conjugated secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Culture and Treatment: Plate neurons on coverslips and treat with a non-toxic concentration range of DEABL for 48-72 hours.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature. [9]3. Permeabilization: Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% Normal Goat Serum for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-MAP2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the fluorescent secondary antibody for 1 hour at room temperature.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on slides and acquire images using a fluorescence microscope.
Data Analysis:
-
Use image analysis software to trace and measure the total length of neurites per neuron. [10]* Quantify the number of primary neurites and branch points per neuron. [11]* Compare the treated groups to the vehicle control.
Protocol: Synaptic Density Quantification
This assay quantifies the number of synapses by co-localization of pre- and post-synaptic markers.
Materials:
-
Primary antibodies: anti-Synaptophysin (pre-synaptic) and anti-PSD-95 (post-synaptic)
-
Other materials are the same as in the neurite outgrowth assay.
Procedure:
-
Follow the immunocytochemistry protocol as described for neurite outgrowth, but use a combination of anti-Synaptophysin and anti-PSD-95 primary antibodies, followed by corresponding secondary antibodies with distinct fluorophores. [12]2. Imaging: Acquire high-resolution images using a confocal microscope.
-
Data Analysis: Use image analysis software to identify and count the number of co-localized Synaptophysin and PSD-95 puncta along the dendrites (identified by MAP2 staining if a third channel is used). The number of co-localized puncta represents the number of synapses.
| Assay | Principle | Key Markers | Expected Outcome with Efficacious Compound |
| Neurite Outgrowth | Immunofluorescence to visualize neuronal processes. | MAP2, β-III Tubulin | Increased total neurite length, number of primary neurites, and branching. |
| Synaptic Density | Co-localization of pre- and post-synaptic proteins. | Synaptophysin, PSD-95 | Increased number of co-localized puncta per unit length of dendrite. |
Section 5: Advanced Functional Assays
To further characterize the neuro-efficacious properties of this compound, more advanced functional assays can be employed.
Protocol: In Vitro GABA Release Assay
This enzymatic assay quantifies the amount of GABA released from cultured neurons into the supernatant.
Materials:
-
Cultured GABAergic neurons or mixed cortical cultures
-
High-potassium stimulation buffer (e.g., containing 50 mM KCl)
-
GABA assay kit (e.g., from Sigma-Aldrich or other suppliers) based on GABAse/GABARase enzyme system
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Cell Culture: Culture neurons to a mature state.
-
Basal GABA Release: Collect the culture supernatant to measure basal GABA levels.
-
Stimulated GABA Release: Replace the medium with high-potassium buffer to depolarize the neurons and stimulate neurotransmitter release. Incubate for 15-30 minutes.
-
Sample Collection: Collect the supernatant containing the released GABA.
-
Enzymatic Reaction: Perform the enzymatic assay according to the manufacturer's protocol. This typically involves a series of reactions where GABA is converted to a product that can be measured colorimetrically or fluorometrically.
-
Data Acquisition: Read the absorbance or fluorescence on a microplate reader.
Data Analysis:
-
Generate a standard curve using known concentrations of GABA.
-
Calculate the concentration of GABA in the basal and stimulated samples.
-
Assess the effect of DEABL on both basal and stimulated GABA release by pre-incubating the cells with the compound.
Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay
This assay uses the JC-1 dye to assess mitochondrial health, which is often compromised in neurodegenerative conditions.
Materials:
-
Neuronal culture
-
JC-1 dye
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Culture and Treatment: Treat cells with DEABL, with or without a neurotoxic stimulus.
-
JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.
-
Data Acquisition: Measure the red and green fluorescence.
Data Analysis:
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
-
Determine if DEABL can prevent the decrease in the red/green ratio induced by a neurotoxic insult.
Conclusion
The suite of in vitro assays detailed in this application note provides a robust framework for characterizing the efficacy of this compound. By systematically evaluating its effects on neuronal viability, neuroprotection, its primary molecular target, and functional neuronal outcomes, researchers can gain a comprehensive understanding of its potential as a novel therapeutic agent. The data generated from these protocols will be invaluable for guiding further preclinical and clinical development.
References
-
Ueda, K., et al. (2020). GABA enzymatic assay kit. Bioscience, Biotechnology, and Biochemistry, 84(1), 118-125. Available at: [Link]
-
Ueda, K., et al. (2019). GABA enzymatic assay kit. Bioscience, Biotechnology, and Biochemistry, 84(1), 118-125. Available at: [Link]
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Available at: [Link]
-
protocols.io. (2026). Whole-cell patch-clamp recordings. Available at: [Link]
-
ResearchGate. (n.d.). Figure 1. (A) PatchXpress protocol for the screening of GABA A positive... Available at: [Link]
-
PubMed. (2019). GABA enzymatic assay kit. Available at: [Link]
-
BrainXell. (n.d.). Cortical GABAergic Neuron Monoculture Protocol. Available at: [Link]
-
PubMed. (2007). A Quantitative Method for Analysis of in Vitro Neurite Outgrowth. Available at: [Link]
-
Graphviz. (2024). DOT Language. Available at: [Link]
-
PubMed Central. (n.d.). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Available at: [Link]
-
protocols.io. (2023). Synapse Staining - IHC - VGluT1 and PSD95 - Mouse Brain Sections. Available at: [Link]
-
PubMed Central. (2025). Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. Available at: [Link]
-
PubMed. (n.d.). Levetiracetam Protects Hippocampal Neurons in Culture Against Hypoxia-Induced Injury. Available at: [Link]
-
PubMed Central. (n.d.). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Available at: [Link]
-
Frontiers. (n.d.). Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Available at: [Link]
-
National Institutes of Health. (2025). A method for quantifying parallel growth between neuronal dendritic branches in vitro. Available at: [Link]
-
ResearchGate. (n.d.). A) Colocalization of post-synaptic marker PSD-95 (1∶250, red) and... Available at: [Link]
-
ResearchGate. (n.d.). Whole cell patch clamp recordings of spontaneous GABA-mediated... Available at: [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]
-
Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Available at: [Link]
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Available at: [Link]
-
ResearchGate. (2026). (PDF) Assessment of Hydrogen Peroxide- Induced Oxidative Stress in N38 Neuronal Cells. Available at: [Link]
-
PubMed Central. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Screening of nootropics: An overview of preclinical evaluation techniques. Available at: [Link]
-
PubMed. (2013). Yellow fluorescent protein-based assay to measure GABA(A) channel activation and allosteric modulation in CHO-K1 cells. Available at: [Link]
-
YouTube. (2021). High Content Imaging Applications: Best Practices and Approaches to Consider. Available at: [Link]
-
ResearchGate. (n.d.). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. Available at: [Link]
-
MDPI. (2021). Neurotherapeutic Effect of Inula britannica var. Chinensis against H 2 O 2 -Induced Oxidative Stress and Mitochondrial Dysfunction in Cortical Neurons. Available at: [Link]
-
PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]
-
JoVE. (2020). Super-Resolution Imaging to Study Co-Localization of Proteins and Synaptic Markers in Primary Neurons. Available at: [Link]
-
PubMed Central. (n.d.). Synaptophysin and PSD-95 in the human prefrontal cortex from mid-gestation into early adulthood. Available at: [Link]
-
Frontiers. (2020). Neuroprotective and Angiogenesis Effects of Levetiracetam Following Ischemic Stroke in Rats. Available at: [Link]
-
NCBI Bookshelf. (2024). GABA Receptor Positive Allosteric Modulators. Available at: [Link]
-
Synapse. (2024). What are GABAA receptor positive allosteric modulators and how do they work? Available at: [Link]
-
Frontiers. (n.d.). Prospects of Levetiracetam as a Neuroprotective Drug Against Status Epilepticus, Traumatic Brain Injury, and Stroke. Available at: [Link]
-
MDPI. (n.d.). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Available at: [Link]
-
PubMed Central. (n.d.). High-Content High-Throughput Assays for Characterizing the Viability and Morphology of Human iPSC-Derived Neuronal Cultures. Available at: [Link]
-
ResearchGate. (n.d.). General principles for high-content screening with primary neuronal... Available at: [Link]
-
PubMed Central. (n.d.). Synaptic Structure Quantification in Cultured Neurons. Available at: [Link]
-
MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
-
YouTube. (2021). Basic Intro to Whole Cell Patch Clamp Electrophysiology. Available at: [Link]
-
PubMed Central. (2019). MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells. Available at: [Link]
-
PubMed Central. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Available at: [Link]
-
PubMed Central. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. Available at: [Link]
-
PubMed Central. (2015). Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia. Available at: [Link]
-
NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. Available at: [Link]
-
YouTube. (2021). Graphviz tutorial. Available at: [Link]
-
Graphviz. (2015). Drawing graphs with dot. Available at: [Link]
-
UC Berkeley EECS. (2013). Let's Draw a Graph: An Introduction with Graphviz. Available at: [Link]
Sources
- 1. Focus on Cognitive Enhancement: A Narrative Overview of Nootropics and “Smart Drug” Use and Misuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 4. worthe-it.co.za [worthe-it.co.za]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]
- 7. graphviz.org [graphviz.org]
- 8. In silico and in vitro evaluation of brain penetration properties of selected nootropic agents – ScienceOpen [scienceopen.com]
- 9. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. GABA enzymatic assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Sensitivity LC-MS/MS Quantification of 3,3-Diethylpyrrolidin-2-one in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3,3-Diethylpyrrolidin-2-one in human plasma. This compound is a pyrrolidinone derivative with potential pharmacological activity, making its accurate measurement in biological matrices critical for pharmacokinetic and toxicokinetic studies in drug development.[1] This protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision, consistent with the principles outlined in the FDA's "Bioanalytical Method Validation" guidance.[2][3][4]
Introduction: The Rationale for a Validated Bioanalytical Method
This compound is a synthetic organic compound belonging to the pyrrolidinone class, characterized by a five-membered lactam ring.[1] Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol .[1][5] Compounds in this class have demonstrated a range of biological activities, and as such, this compound is a molecule of interest for pharmacological research.[1] To accurately assess its absorption, distribution, metabolism, and excretion (ADME) profile, a highly sensitive and selective analytical method is paramount.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity and specificity, which allows for the differentiation of the analyte from endogenous matrix components.[6] This application note provides a comprehensive protocol for the quantification of this compound in human plasma, designed to meet the rigorous standards of bioanalytical method validation.[2][7][8] The causality behind our experimental choices, from sample preparation to MS parameter optimization, is detailed to provide a transparent and reproducible workflow.
Experimental Workflow Overview
The entire analytical process is designed for efficiency and robustness, minimizing sample handling steps to reduce variability. The workflow is initiated with a simple protein precipitation step, followed by dilution and direct injection into the LC-MS/MS system.
Figure 1: Overall experimental workflow from sample preparation to data analysis.
Materials and Methods
Reagents and Chemicals
-
This compound: Analytical standard (≥98% purity).
-
This compound-d6 (Internal Standard, IS): (≥98% purity, 99% isotopic purity).
-
Acetonitrile (ACN): LC-MS grade.
-
Formic Acid (FA): LC-MS grade.
-
Water: Deionized, 18.2 MΩ·cm.
-
Human Plasma: K2-EDTA, pooled from at least six healthy donors.
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its d6-IS in ACN to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the this compound primary stock with ACN:Water (50:50, v/v) to prepare working standards for the calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock with ACN to a final concentration of 100 ng/mL. This solution is used for protein precipitation.
Sample Preparation Protocol
This protocol is optimized for high-throughput analysis while ensuring effective removal of plasma proteins which can interfere with the analysis and contaminate the LC-MS system.
-
Aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL in ACN). The use of acetonitrile serves to precipitate plasma proteins.[9]
-
Vortex mix for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Add 100 µL of water containing 0.1% formic acid to the supernatant. This step is crucial to ensure the sample solvent is compatible with the initial mobile phase conditions, preventing peak distortion.
-
Seal the plate/vial and vortex briefly. The sample is now ready for injection.
LC-MS/MS Instrumentation and Conditions
The following parameters are a robust starting point and may be further optimized based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UPLC System (e.g., Waters ACQUITY I-Class) |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.7 µm (e.g., Acquity UPLC BEH C18) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Tandem Quadrupole (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr (Nitrogen) |
| Cone Gas Flow | 150 L/hr (Nitrogen) |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 4: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 142.1 | 86.1 | 25 | 15 |
| This compound-d6 (IS) | 148.1 | 92.1 | 25 | 15 |
Rationale for MRM transitions: The precursor ion selected corresponds to the protonated molecule [M+H]⁺. The product ions are generated through collision-induced dissociation and are chosen for their stability and intensity, ensuring a specific and sensitive detection method.[10]
Method Validation and Results
The method was validated according to the FDA's Bioanalytical Method Validation guidance, assessing selectivity, accuracy, precision, linearity, recovery, and stability.[2][8]
Selectivity
Selectivity was confirmed by analyzing blank plasma from six different sources. No significant interfering peaks were observed at the retention times of the analyte and the internal standard.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio of >10.[11]
Table 5: Calibration Curve and Quality Control Performance
| Sample Type | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.5 | 0.48 | 96.0 | 7.5 |
| QC Low | 1.5 | 1.55 | 103.3 | 5.2 |
| QC Mid | 75 | 73.8 | 98.4 | 3.1 |
| QC High | 400 | 408.2 | 102.1 | 2.5 |
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of the nominal value, and precision (%CV) not exceeding 15% (20% for LLOQ).[2]
Recovery and Matrix Effect
The extraction recovery was determined to be consistent and reproducible across all QC levels. The matrix effect was evaluated and found to be minimal, with the use of a stable isotope-labeled internal standard effectively compensating for any ion suppression or enhancement.
Discussion: A Self-Validating System
The presented LC-MS/MS method for the quantification of this compound in human plasma is highly sensitive, selective, and robust. The simple protein precipitation protocol is amenable to high-throughput analysis, which is a significant advantage in drug development settings. The use of a stable isotope-labeled internal standard is a cornerstone of this method's trustworthiness; it co-elutes with the analyte and experiences similar matrix effects and ionization efficiencies, thereby correcting for variations during sample preparation and analysis.[6] The validation data demonstrates that this method meets the stringent requirements for regulated bioanalysis, making it suitable for supporting pharmacokinetic studies.
Conclusion
This application note provides a complete and validated protocol for the quantification of this compound in human plasma. The method is reliable, reproducible, and possesses the high sensitivity required for preclinical and clinical research. The detailed explanation of the methodology and the validation results should enable researchers to readily implement this protocol in their laboratories.
References
-
ResearchGate. (2025). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Retrieved from [Link]
-
Grokipedia. (n.d.). 3,3-Diethyl-2-pyrrolidinone. Retrieved from [Link]
-
PubMed. (2011). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Retrieved from [Link]
-
PubMed. (n.d.). Quantification of methadone and its metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine in third instar larvae of Lucilia sericata (Diptera: Calliphoridae) using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Determination of pyrrolidinone in plasma by high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2025). Quantification of Methadone and its Metabolite 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine in Third Instar Larvae of Lucilia sericata (Diptera: Calliphoridae) Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. Retrieved from [Link]
-
PubMed. (n.d.). Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. Retrieved from [Link]
-
KCAS Bio. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
GSRS. (n.d.). 3,3-DIETHYL-2-PYRROLIDINONE. Retrieved from [Link]
-
FDA. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. Retrieved from [Link]
-
ResearchGate. (2025). Rapid Analytical Method for the Determination of 220 Pesticide with Their Isomers by GCMS-TIC. Retrieved from [Link]
-
Agilent. (2022). Elemental and Particle Analysis of N-Methyl-2-Pyrrolidone by ICP-QQQ. Retrieved from [Link]
-
NIH. (n.d.). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Retrieved from [Link]
-
FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]
-
NIH. (n.d.). 3-Methylpyrrolidin-2-one. Retrieved from [Link]
-
Waters. (n.d.). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Retrieved from [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]
-
MDPI. (2022). Quantitative Determination of Unbound Piperacillin and Imipenem in Biological Material from Critically Ill Using Thin-Film Microextraction-Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2005). Determination of methadone, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, 2-ethyl-5-methyl-3,3-diphenylpyraline and methadol in meconium by liquid chromatography atmospheric pressure chemical ionization tandem mass spectrometry. Retrieved from [Link]
-
NIH. (n.d.). 1,3-Dimethylpyrrolidin-2-one. Retrieved from [Link]
-
RSC Publishing. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Retrieved from [Link]
-
NIH. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Retrieved from [Link]
-
SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
-
NIH. (n.d.). 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine. Retrieved from [Link]
-
HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. youtube.com [youtube.com]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. hhs.gov [hhs.gov]
- 9. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
3,3-Diethylpyrrolidin-2-one solubility issues in aqueous solutions
Welcome to the dedicated technical support center for 3,3-Diethylpyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the smooth execution of your experiments.
Introduction to this compound
This compound, also known as DEABL, is a synthetic organic compound and a derivative of pyrrolidinone.[1] It possesses a five-membered lactam ring with two ethyl groups at the 3-position.[1] With a molecular formula of C₈H₁₅NO and a molecular weight of 141.21 g/mol , it is primarily utilized as a research tool in pharmacology.[1][2][3][4] Its recognized anticonvulsant and potential geroprotective properties make it a compound of interest in neuropharmacology and aging studies.[1][2][4]
While the biological activities of this compound are of significant interest, its utility in aqueous experimental systems can be hampered by solubility issues. This guide will address these challenges directly, providing both theoretical understanding and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: Specific quantitative data on the aqueous solubility of this compound is not extensively documented in publicly available literature. However, based on its chemical structure—a lactam with alkyl substituents—it is predicted to have limited solubility in water. The presence of a polar lactam group contributes to some water solubility, but the nonpolar diethyl groups will decrease its affinity for aqueous media. As a general rule for organic compounds, solubility in water decreases as the number of carbon atoms increases.[5][6]
Q2: I'm observing a precipitate or cloudiness when I try to dissolve this compound in my aqueous buffer. What is happening?
A2: The formation of a precipitate or turbidity indicates that the concentration of this compound has exceeded its solubility limit in the chosen aqueous medium. This is a common issue with organic compounds that have both polar and nonpolar moieties. The "like dissolves like" principle governs solubility, meaning polar compounds dissolve in polar solvents and nonpolar in nonpolar.[5] Your aqueous buffer is highly polar, while this compound has significant nonpolar character.
Q3: Can I heat the solution to improve solubility?
A3: Gently warming the solution can increase the solubility of most solid solutes. However, it is crucial to consider the thermal stability of this compound. Excessive heat could lead to degradation. It is recommended to use a controlled temperature water bath and to check for any changes in the appearance or properties of the compound after heating. This method is often a temporary solution, as the compound may precipitate out as the solution cools.
Q4: Are there any recommended organic co-solvents to improve the solubility of this compound?
A4: Yes, using a water-miscible organic co-solvent is a standard and effective technique to enhance the solubility of poorly soluble compounds.[7] For this compound, co-solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, or methanol can be used.[5][7] It is critical to first dissolve the compound in a minimal amount of the organic co-solvent and then slowly add the aqueous buffer to the desired final volume. Always verify the compatibility of the chosen co-solvent with your experimental system, as it may have its own biological or chemical effects.
Troubleshooting Guides
Issue 1: Complete Insolubility in Aqueous Buffer
Symptoms: The solid this compound remains undissolved, even with vigorous mixing or sonication.
Root Cause Analysis: The polarity difference between the compound and the aqueous buffer is too significant for dissolution to occur at the desired concentration.
Solutions:
-
Co-Solvent Method: This is the most recommended approach.
-
Weigh the required amount of this compound.
-
Add a minimal volume of a suitable organic co-solvent (e.g., DMSO, ethanol) to completely dissolve the solid.
-
While vortexing or stirring, slowly add the aqueous buffer to the organic solution until the final desired concentration and volume are reached.
-
Observe for any signs of precipitation. If cloudiness appears, the concentration may still be too high for that specific co-solvent/buffer ratio.
-
-
pH Adjustment: The pyrrolidinone ring contains a lactam, which is a cyclic amide. While amides are generally neutral, extreme pH values can influence solubility. However, given the structure of this compound, it is unlikely to have a strongly ionizable group. Therefore, pH adjustment is less likely to produce a significant effect compared to the co-solvent method. If your experimental conditions allow, you could test a small sample at a slightly acidic or basic pH to observe any changes in solubility.
Issue 2: Precipitation Upon Dilution of a Stock Solution
Symptoms: A clear, concentrated stock solution of this compound in an organic solvent becomes cloudy or forms a precipitate when diluted with an aqueous buffer.
Root Cause Analysis: The final concentration of the organic co-solvent in the diluted solution is insufficient to maintain the solubility of this compound.
Solutions:
-
Increase the Final Co-solvent Concentration: Ensure that the final concentration of the organic co-solvent in your experimental medium is high enough to keep the compound in solution. You may need to prepare a dilution series to determine the minimum required co-solvent concentration.
-
Prepare a More Dilute Stock Solution: If your experimental protocol has a strict limit on the final co-solvent concentration, you may need to prepare a more dilute stock solution of this compound. This will result in a lower final concentration of the compound in your experiment.
-
Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween® 80, Triton™ X-100) can help to stabilize the compound in the aqueous solution by forming micelles. The choice and concentration of the surfactant must be carefully validated for compatibility with your assay.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 141.21 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 141.21 g/mol = 0.0014121 g = 1.41 mg
-
-
Weigh 1.41 mg of this compound and place it in a clean, dry microcentrifuge tube or vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved.
-
Store the stock solution appropriately, typically at -20°C, protected from light and moisture.
Data Presentation
| Solubilization Strategy | Advantages | Disadvantages | Considerations |
| Co-solvents (e.g., DMSO, Ethanol) | Highly effective for many organic compounds. | Can have biological or chemical effects on the experimental system. | Determine the maximum tolerable co-solvent concentration for your assay. |
| pH Adjustment | Simple to perform. | Limited effectiveness for non-ionizable compounds. Potential to alter compound stability or activity. | The structure of this compound suggests a minimal effect of pH on solubility. |
| Use of Surfactants | Can increase the apparent solubility and stability in aqueous media. | May interfere with certain biological assays. Can be difficult to remove. | Select a non-ionic surfactant and determine its critical micelle concentration. |
| Warming | Can temporarily increase solubility. | Risk of compound degradation. Precipitation may occur upon cooling. | Use a controlled temperature and assess the thermal stability of the compound. |
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A decision-making workflow for troubleshooting solubility issues.
Mechanism of Co-solvency
Caption: Co-solvents bridge the polarity gap between the compound and water.
References
- 3,3-Diethyl-2-pyrrolidinone - Grokipedia. (n.d.).
-
3,3-Diethyl-2-pyrrolidinone | C8H15NO | CID 9793807 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]
-
3,3-DIETHYL-2-PYRROLIDINONE - gsrs. (n.d.). Retrieved January 24, 2026, from [Link]
-
3,3-Diethyl-2-pyrrolidinone - Wikipedia. (2025, December 30). Retrieved January 24, 2026, from [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved January 24, 2026, from [Link]
-
Troubleshooting: The Workup - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 24, 2026, from [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed. (2020, January 15). Retrieved January 24, 2026, from [Link]
-
Solubility of Organic Compounds - Chemistry Steps. (n.d.). Retrieved January 24, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved January 24, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved January 24, 2026, from [Link]
-
Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (n.d.). Retrieved January 24, 2026, from [Link]
-
Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023, March 13). Retrieved January 24, 2026, from [Link]
-
Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]
-
Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 24, 2026, from [Link]
-
Solubility of Organic Compounds - YouTube. (2023, January 14). Retrieved January 24, 2026, from [Link]
-
3,3-Dimethylpyrrolidine | C6H13N | CID 14949211 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]
-
1,3-Dimethylpyrrolidin-2-one | C6H11NO | CID 209257 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 3,3-Diethyl-2-pyrrolidinone | C8H15NO | CID 9793807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 3,3-Diethyl-2-pyrrolidinone - Wikipedia [en.wikipedia.org]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. wjbphs.com [wjbphs.com]
Technical Support Center: Stability of 3,3-Diethylpyrrolidin-2-one
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3,3-Diethylpyrrolidin-2-one. It is designed to address common questions and troubleshooting scenarios related to the compound's stability in various solvents, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
This compound is a synthetic organic compound featuring a five-membered lactam ring, classified as a pyrrolidinone derivative.[1] Its molecular formula is C₈H₁₅NO and it has a molecular weight of approximately 141.21 g/mol .[1][2][3] In research settings, it is primarily investigated for its anticonvulsant and potential geroprotective (life-extending) properties.[1][3] It has been shown to potentiate GABA(A) receptor-mediated currents, which is the likely mechanism for its anticonvulsant effects.[1]
Q2: What is the most probable degradation pathway for this compound in solution?
The primary degradation pathway for this compound is the hydrolysis of its cyclic amide (lactam) bond. Lactams are susceptible to hydrolysis, which cleaves the ring structure.[4][5] This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. Upon hydrolysis, the lactam ring opens to form the corresponding γ-amino acid: 4-amino-4,4-diethylbutanoic acid .
This degradation eliminates the compound's defining cyclic structure, which is critical for its biological activity. Therefore, preventing hydrolysis is paramount for maintaining the efficacy of the compound in experimental assays.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 3,3-Diethyl-2-pyrrolidinone - Wikipedia [en.wikipedia.org]
- 3. 3,3-Diethyl-2-pyrrolidinone | C8H15NO | CID 9793807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Dosage of 3,3-Diethylpyrrolidin-2-one
Welcome to the technical support center for the in vivo application of 3,3-Diethylpyrrolidin-2-one (DEABL). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on dosage optimization and to troubleshoot common issues encountered during preclinical experiments. Our goal is to ensure the scientific integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A: this compound is a synthetic pyrrolidinone derivative primarily used as a research chemical.[1] It has demonstrated anticonvulsant properties by potentiating GABA(A) receptor-mediated chloride currents.[1] This mechanism is similar to other anticonvulsant compounds like ethosuximide.[1] Additionally, it has shown potential geroprotective effects in invertebrate models, such as extending the lifespan of Caenorhabditis elegans.[1]
Q2: I am starting a new in vivo experiment with this compound. How do I determine a safe and effective starting dose?
A: Establishing a starting dose for a novel compound like this compound requires a systematic approach, especially given the limited public data on its in vivo pharmacology in mammals.[2] A recommended strategy involves:
-
Literature Review: Search for in vivo studies on structurally related pyrrolidinone derivatives or compounds with a similar mechanism of action (GABA(A) receptor modulators).[2]
-
In Vitro Data Extrapolation: The available in vitro data for this compound shows IC₅₀ concentrations of 1.1 mM and 2.1 mM in hippocampal slice models.[1] While not directly translatable, this provides a starting point for estimating a target concentration at the tissue level.
-
Dose Range-Finding Study: A dose-range finding study is crucial to determine the Maximum Tolerated Dose (MTD).[2] This involves administering escalating doses to small groups of animals and observing for signs of toxicity.[3]
-
Allometric Scaling: If you have data from another mammalian species, allometric scaling, which considers the body surface area, can be used to estimate an equivalent dose in your model.[2]
Q3: What are the critical considerations for formulating this compound for in vivo administration?
A: Proper formulation is key to achieving accurate and reproducible results. Key considerations include:
-
Solubility: The solubility of this compound in various vehicles should be determined. Poor solubility can lead to inaccurate dosing and low bioavailability.[4]
-
Vehicle Selection: The chosen vehicle should be non-toxic and inert. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like Tween 80 or DMSO. The potential toxicity of the vehicle itself should always be evaluated in a control group.[2]
-
Stability: The stability of the formulated compound should be assessed to ensure it does not degrade during the course of the experiment.[5]
-
Route of Administration: The route of administration (e.g., oral, intravenous, intraperitoneal) will influence the pharmacokinetic profile of the compound and should be chosen based on the experimental goals and the physicochemical properties of the drug.[3][6]
Q4: How often should this compound be administered?
A: The dosing frequency depends on the compound's half-life (t½), which is the time it takes for the drug concentration in the body to be reduced by half.[7] Since the pharmacokinetic profile of this compound is not well-established, a pilot pharmacokinetic study is recommended to determine its t½, Cmax (maximum concentration), and AUC (area under the curve).[8] Generally, for compounds with a short half-life, more frequent dosing (e.g., twice daily) may be necessary to maintain therapeutic levels, while compounds with a longer half-life can be dosed once daily.[9]
Troubleshooting Guide
| Observed Problem | Potential Causes | Recommended Actions & Troubleshooting Steps |
| Unexpected Toxicity or Adverse Events at Low Doses | 1. High compound sensitivity in the chosen animal model. 2. Formulation issues (e.g., vehicle toxicity, precipitation of the compound). 3. Rapid absorption and high peak concentration (Cmax). | 1. Re-evaluate the starting dose: Begin with a dose at least 10-fold lower than the one causing toxicity.[2] 2. Assess vehicle toxicity: Administer the vehicle alone to a control group to rule out its contribution to the adverse effects. 3. Analyze formulation: Check the formulated compound for any precipitation or instability. 4. Conduct a pilot pharmacokinetic (PK) study: Determine the Cmax and Tmax to understand the absorption profile. Consider a different route of administration that allows for slower absorption. |
| Lack of Efficacy at High Doses | 1. Poor bioavailability. 2. Rapid metabolism and clearance. 3. The compound is not engaging the target in vivo. 4. The chosen animal model is not appropriate. | 1. Conduct a full pharmacokinetic (PK) study: Measure the plasma and, if possible, brain concentrations of the compound to determine if it is reaching the target tissue at sufficient levels.[6] 2. Investigate metabolism: In vitro metabolism studies using liver microsomes can provide insights into the metabolic stability of the compound.[10] 3. Pharmacodynamic (PD) assessment: Use a relevant biomarker to confirm target engagement. For a GABA(A) modulator, this could involve ex vivo electrophysiology or measuring changes in downstream signaling molecules. 4. Review the animal model: Ensure the disease model is appropriate and that the target is expressed and functional. |
| High Variability in Animal Responses | 1. Inconsistent dosing technique. 2. Variability in animal health, age, or sex. 3. Instability of the formulated compound. 4. Genetic drift in the animal colony. | 1. Standardize procedures: Ensure all personnel are using the same, validated dosing technique. 2. Control for biological variables: Use animals of the same age, sex, and health status. Randomize animals into treatment groups.[11] 3. Check formulation stability: Prepare fresh formulations regularly and store them under appropriate conditions. 4. Consult with your animal vendor: Discuss the genetic integrity of your animal strain. |
| Discrepancy Between In Vitro and In Vivo Results | 1. Poor translation of in vitro potency to in vivo efficacy. 2. High plasma protein binding. 3. Inability to cross the blood-brain barrier (for CNS targets). | 1. Measure free drug concentration: The unbound fraction of the drug is the pharmacologically active portion. High plasma protein binding can significantly reduce the amount of free drug available to act on the target.[6] 2. Assess blood-brain barrier penetration: For compounds targeting the central nervous system, it is crucial to measure the brain-to-plasma concentration ratio. 3. Refine the in vitro model: Consider using more complex in vitro systems, such as 3D cell cultures or organoids, which may better predict in vivo responses. |
Experimental Protocols
Protocol 1: Dose Range-Finding (Maximum Tolerated Dose - MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., mice or rats).
-
Group Allocation: Assign 3-5 animals per group.
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose. Subsequent doses should be escalated in a logarithmic or semi-logarithmic manner (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Administration: Administer a single dose of this compound via the intended clinical route.
-
Observation: Monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7-14 days.
-
Endpoint: The MTD is the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Protocol 2: Pilot Pharmacokinetic (PK) Study
-
Animal Model: Use the same species as in the efficacy studies.
-
Dosing: Administer a single dose of this compound (typically a dose below the MTD).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Bioanalysis: Analyze plasma samples using a validated method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Data Analysis: Calculate key PK parameters: Cmax, Tmax, AUC, and t½.
Visualizations
Logical Workflow for In Vivo Dose Optimization
Caption: A logical workflow for systematic in vivo dose optimization.
Troubleshooting Decision Tree for Lack of Efficacy
Caption: A decision tree for troubleshooting lack of in vivo efficacy.
References
- Grokipedia. 3,3-Diethyl-2-pyrrolidinone.
-
Altogen Labs. In Vivo Pharmacology. [Link]
-
Zhou, D., et al. (2012). 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. Journal of Medicinal Chemistry, 55(7), 3073-3084. [Link]
-
Gabrielsson, J., & Weiner, D. (2012). Optimising in vivo pharmacology studies--Practical PKPD considerations. Journal of Pharmacological and Toxicological Methods, 66(1), 53-60. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
Sagan, J. B., et al. (2024). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 29(10), 2269. [Link]
-
Niepel, M., et al. (2019). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Current Protocols in Chemical Biology, 11(1), e57. [Link]
-
PubChem. 3,3-Diethyl-2-pyrrolidinone. [Link]
-
L'Ecuyer, P., et al. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. ILAR Journal, 63(1-2), 1-13. [Link]
-
Percie du Sert, N., et al. (2020). General Principles of Preclinical Study Design. In: Handbook of Experimental Pharmacology. Springer, Berlin, Heidelberg. [Link]
-
MDPI. Designing an In Vivo Preclinical Research Study. [Link]
-
Obniska, J., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(21), 7545. [Link]
-
Johnson, T. A., et al. (2010). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 38(11), 1957-1969. [Link]
-
LITFL. Pharmacokinetics - Part One. [Link]
-
AMSbiopharma. Preclinical research strategies for drug development. [Link]
-
Drug Hunter. Dose Number as a Tool to Guide Lead Optimization of Orally Bioavailable Compounds. [Link]
-
Di Micco, S., et al. (2024). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry. [Link]
-
AccessPharmacy. Chapter e5: Clinical Pharmacokinetics and Pharmacodynamics. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. altogenlabs.com [altogenlabs.com]
- 4. youtube.com [youtube.com]
- 5. fda.gov [fda.gov]
- 6. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 8. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3,3-Diethylpyrrolidin-2-one and Gabapentin in Preclinical Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiepileptic drug (AED) discovery, the exploration of novel chemical entities with improved efficacy and safety profiles remains a paramount objective. This guide provides a detailed, objective comparison of the investigational compound 3,3-Diethylpyrrolidin-2-one and the established AED, gabapentin, based on available preclinical experimental data. We will delve into their distinct mechanisms of action, comparative anticonvulsant efficacy in established epilepsy models, and their known safety and tolerability profiles.
At a Glance: Key Differentiators
| Feature | This compound | Gabapentin |
| Primary Mechanism of Action | Potentiation of GABA(A) receptor-mediated chloride currents[1] | Binding to the α2δ-1 subunit of voltage-gated calcium channels[2] |
| Anticonvulsant Efficacy (PTZ Model) | ED50: 46 mg/kg (mice)[1] | Partial protective effect; reduces seizure severity and mortality[3] |
| Anticonvulsant Efficacy (MES Model) | Effective (Quantitative ED50 not available in reviewed literature)[1] | Effective; increases seizure threshold at 75-100 mg/kg (mice)[4] |
| Protective Index (PI) | 5.65 (PTZ model, mice)[1] | Not explicitly reported in reviewed literature |
| Known Side-Effect Profile | Limited data; classified as harmful if swallowed (Acute Toxicity Category 4)[1] | Dizziness, somnolence, ataxia[3] |
Deciphering the Mechanisms of Action: Two Distinct Approaches to Seizure Suppression
The fundamental difference between this compound and gabapentin lies in their molecular targets within the central nervous system. This divergence in mechanism underpins their varying profiles of anticonvulsant activity.
This compound: Enhancing Inhibitory Neurotransmission
This compound belongs to the class of 3,3-disubstituted-2-pyrrolidinones. Its anticonvulsant effect is attributed to the potentiation of GABA(A) receptor-mediated chloride currents[1]. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. By enhancing the action of GABA at its receptor, this compound effectively increases the influx of chloride ions into neurons. This hyperpolarizes the neuronal membrane, making it more difficult for neurons to fire and thereby suppressing seizure activity.
Mechanism of action for Gabapentin.
Comparative Efficacy in Preclinical Seizure Models
The anticonvulsant potential of novel compounds is typically assessed in a battery of preclinical models that represent different seizure types. The two most common screening models are the maximal electroshock (MES) test, which is a model of generalized tonic-clonic seizures, and the pentylenetetrazole (PTZ) test, a model for absence and myoclonic seizures.
Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ model is particularly sensitive to drugs that enhance GABAergic neurotransmission. In this model, this compound demonstrates significant potency.
-
This compound: A study by Reddy et al. (1996) reported a median effective dose (ED50) of 46 mg/kg in the PTZ-induced seizure model in mice.[1] This indicates a robust ability to suppress chemically-induced seizures.
-
Gabapentin: The efficacy of gabapentin in the PTZ model appears to be less pronounced. One study found that gabapentin was ineffective in preventing PTZ-induced seizures in mice, although it did reduce the severity of the seizures and subsequent mortality.[3] Another study reported that orally administered gabapentin significantly suppressed PTZ-induced seizure-like locomotor activity in adult zebrafish.[5] This discrepancy may be due to species differences or variations in experimental protocols. However, the available data in rodent models suggest a weaker, partial protective effect compared to this compound.
Maximal Electroshock (MES) Seizure Model
The MES model is more indicative of a compound's ability to prevent the spread of seizures and is often used to identify drugs effective against generalized tonic-clonic seizures.
-
This compound: The same study by Reddy et al. (1996) also reported that 3,3-disubstituted 2-pyrrolidinones, as a class, are very effective anticonvulsants against seizures induced by maximal electroshock.[1] While a specific ED50 for the 3,3-diethyl derivative in the MES test was not provided in the reviewed literature, its demonstrated efficacy highlights its broad-spectrum potential.
-
Gabapentin: Gabapentin has also demonstrated efficacy in the MES model. One study observed 83.34% protection against tonic hind limb extension in mice at a dose of 0.468 mg/g (468 mg/kg).[3] Another study found that gabapentin at doses of 75 and 100 mg/kg intraperitoneally increased the threshold for electroconvulsions in mice.[4] Although a definitive ED50 from a standard MES test was not found in the reviewed literature, these findings confirm its activity in this model.
Safety and Tolerability Profile: A Preliminary Comparison
A critical aspect of any potential AED is its safety and tolerability. While extensive clinical data is available for gabapentin, the information for this compound is limited to preclinical observations.
-
This compound: The primary safety information available from the reviewed literature is its classification as harmful if swallowed (Acute Toxicity Category 4).[1] A key metric for the therapeutic window of an anticonvulsant is the Protective Index (PI), which is the ratio of the median toxic dose (TD50) to the median effective dose (ED50). For 3,3-diethyl lactam, the PI in the PTZ mouse seizure model was reported to be 5.65 .[1] This value compares favorably to some clinically used antiepileptic drugs, suggesting a potentially good safety margin. Further comprehensive toxicological studies are necessary to fully characterize its side-effect profile.
-
Gabapentin: As a widely prescribed medication, the side-effect profile of gabapentin is well-documented. The most common adverse effects include dizziness, somnolence, and ataxia.[3] These effects are generally dose-related and often diminish with continued use.
Experimental Protocols
For the purpose of reproducibility and methodological transparency, the standard protocols for the key in vivo experiments cited are outlined below.
Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of a compound to prevent the spread of a seizure.
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
Procedure:
-
Administer the test compound or vehicle to a group of animals (typically mice or rats) at various doses and at a predetermined time before the test.
-
Apply a drop of saline or electrode gel to the corneal electrodes.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb extension is considered the endpoint of protection.
-
The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is then calculated using appropriate statistical methods.
Experimental workflow for the MES test.
Pentylenetetrazole (PTZ) Seizure Test
Objective: To assess the ability of a compound to raise the seizure threshold.
Apparatus: Isolation cages for observation.
Procedure:
-
Administer the test compound or vehicle to a group of animals at various doses and at a predetermined time before the test.
-
Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).[6]
-
Place the animal in an individual observation cage.
-
Observe the animal for a set period (e.g., 30 minutes) for the presence or absence of seizures (typically clonic seizures lasting for at least 5 seconds).
-
The absence of a seizure is considered protection.
-
The ED50, the dose that protects 50% of the animals from seizures, is then calculated.
Experimental workflow for the PTZ test.
Conclusion and Future Directions
Based on the available preclinical data, this compound and gabapentin represent two distinct classes of anticonvulsant compounds with different mechanisms of action and efficacy profiles in standard epilepsy models. This compound shows notable potency in the PTZ model, suggesting potential utility in seizure types where GABAergic dysfunction is a key factor. Its favorable protective index in this model is also a promising indicator of a potentially wide therapeutic window. Gabapentin, while also effective in preclinical models, particularly the MES test, appears to have a different spectrum of activity, consistent with its mechanism of modulating excitatory neurotransmitter release.
For drug development professionals, this compound warrants further investigation. Key next steps should include:
-
Quantitative Efficacy Studies: Determining the ED50 of this compound in the MES model is crucial for a more complete understanding of its anticonvulsant spectrum.
-
Broader Model Testing: Evaluating its efficacy in more complex and chronic epilepsy models, such as kindling models, would provide further insight into its potential clinical utility.
-
Comprehensive Toxicology and Pharmacokinetic Profiling: A thorough assessment of its safety, tolerability, and metabolic fate is essential for any progression towards clinical development.
This comparative guide highlights the importance of a multi-faceted approach to AED discovery, where compounds with diverse mechanisms of action are explored to address the unmet needs of patients with epilepsy.
References
-
Anticonvulsant activity of gabapentin in mice - An experimental study. (2018). National Journal of Physiology, Pharmacy and Pharmacology. [Link]
-
Reddy, P. A., Hsiang, B. C., Latifi, T. N., Hill, M. W., Woodward, K. E., Rothman, S. M., Ferrendelli, J. A., & Covey, D. F. (1996). 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents. Journal of medicinal chemistry, 39(9), 1898–1906. [Link]
-
3,3-Diethyl-2-pyrrolidinone. Grokipedia. [Link]
-
Oral gabapentin suppresses pentylenetetrazole-induced seizure-like behavior and cephalic field potential in adult zebrafish. (2013). Neuroscience letters, 537, 70–74. [Link]
-
Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]
- Influence of aminophylline on the anticonvulsive action of gabapentin in the mouse maximal electroshock seizure threshold model. (2007). Pharmacological reports : PR, 59(4), 417–423.
- Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of pharmacology and experimental therapeutics, 106(3), 319–330.
-
Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy research, 2(3), 145–181. [Link]
-
Taylor, C. P., Gee, N. S., Su, T. Z., Kocsis, J. D., Welty, D. F., Brown, J. P., & Vartanian, M. G. (1998). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy research, 29(3), 233–249. [Link]
-
Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Loiseau, P., & Perucca, E. (2004). Progress report on new antiepileptic drugs: a summary of the Seventh Eilat Conference (EILAT VII). Epilepsy research, 61(1-3), 1–48. [Link]
- White, H. S. (1999). Preclinical development of antiepileptic drugs: the role of the Anticonvulsant Screening Program. Epilepsia, 40 Suppl 7, S2-8.
-
Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368. [Link]
-
Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636–644. [Link]
-
Czuczwar, S. J., & Patsalos, P. N. (2001). The new generation of GABA enhancers. Potential in the treatment of epilepsy. CNS drugs, 15(5), 339–350. [Link]
- Luszczki, J. J., Czernecki, R., & Czuczwar, S. J. (2007). Influence of aminophylline on the anticonvulsive action of gabapentin in the mouse maximal electroshock seizure threshold model. Pharmacological reports : PR, 59(4), 417–423.
-
Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current opinion in pharmacology, 6(1), 108–113. [Link]
-
Brodie, M. J. (2010). Antiepileptic drug therapy the story so far. Seizure, 19(10), 650–655. [Link]
-
Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature reviews. Neuroscience, 5(7), 553–564. [Link]
-
Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin, binds to the alpha2delta subunit of a calcium channel. The Journal of biological chemistry, 271(10), 5768–5776. [Link]
Sources
- 1. 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. journalsarchive.com [journalsarchive.com]
- 4. Influence of aminophylline on the anticonvulsive action of gabapentin in the mouse maximal electroshock seizure threshold model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral gabapentin suppresses pentylenetetrazole-induced seizure-like behavior and cephalic field potential in adult zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3,3-Diethylpyrrolidin-2-one
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For novel intermediates like 3,3-Diethylpyrrolidin-2-one, a compound with potential applications in organic synthesis and as a precursor to active pharmaceutical ingredients (APIs), the establishment of robust, reliable, and reproducible analytical methods is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison and cross-validation of two principal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative determination of this compound.
This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a mere recitation of protocols to explain the causality behind experimental choices, grounded in established scientific principles and regulatory expectations. Every protocol described herein is designed as a self-validating system, ensuring trustworthiness and scientific integrity.
The Critical Role of Method Validation in Pharmaceutical Analysis
Before delving into the comparative analysis, it is essential to understand the principle of method validation. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that outline the necessary validation characteristics.[3][4][5][6][7][8] These typically include accuracy, precision (repeatability and intermediate precision), specificity, detection limit, quantitation limit, linearity, range, and robustness.[9]
Cross-validation takes this a step further by comparing the results from two distinct, validated analytical methods to ensure their equivalence and the reliability of the data they generate.[10][11] This is particularly crucial when one method is intended to replace another, or when data from different laboratories using different techniques need to be compared.[11][12]
Physicochemical Properties of this compound: A Guiding Principle for Method Selection
While specific experimental data for this compound is not extensively published, its structure—a lactam with two ethyl groups at the 3-position—provides critical insights for analytical method development.
-
Polarity: The presence of the amide group imparts polarity, making it suitable for reverse-phase HPLC.
-
Volatility and Thermal Stability: The molecule's predicted boiling point and stability suggest that it can be volatilized without degradation, a prerequisite for GC analysis.
-
Chromophores: The amide carbonyl group provides a chromophore for UV detection in HPLC, although its absorption maximum may be in the lower UV range.
-
Ionization Potential: The molecule can be readily ionized, making it amenable to mass spectrometric detection in both GC-MS and LC-MS.
Based on these properties, both HPLC with UV detection and GC-MS are theoretically sound approaches for the quantitative analysis of this compound.
Methodologies for Analysis
This section details the proposed analytical methods for this compound, providing the rationale for the selection of specific parameters.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. A reverse-phase method is proposed here, leveraging the polarity of the analyte.
Rationale for Method Design:
-
Stationary Phase: A C18 column is selected for its wide applicability in retaining moderately polar compounds.
-
Mobile Phase: A simple mobile phase of acetonitrile and water is chosen for its compatibility with UV detection and its ability to effectively elute the analyte. A phosphate buffer is included to maintain a consistent pH and improve peak shape.
-
Detection: UV detection at a lower wavelength (e.g., 210 nm) is proposed to maximize the signal from the amide chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional specificity and sensitivity, making it an excellent confirmatory technique.
Rationale for Method Design:
-
Separation: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating compounds based on their boiling points.
-
Injection: A split/splitless injector allows for flexibility in handling varying sample concentrations.
-
Temperature Programming: A temperature gradient is employed to ensure efficient separation and good peak shape.
-
Detection: Mass spectrometry provides unambiguous identification based on the mass-to-charge ratio of the fragmented ions, and quantification can be performed using selected ion monitoring (SIM) for enhanced sensitivity.
Cross-Validation Workflow
The cross-validation process involves a systematic comparison of the performance characteristics of the two developed methods. The following diagram illustrates the key stages of this workflow.
Caption: A flowchart illustrating the key stages of the cross-validation process, from initial method development and validation to the final assessment of method equivalence.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two analytical methods for this compound, based on typical results for similar analytes.
| Performance Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria (based on ICH guidelines) |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | To be defined by the application |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Typically 98.0 - 102.0% for drug substance |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | RSD ≤ 1.0% for drug substance |
| - Intermediate Precision | < 1.5% | < 2.0% | RSD ≤ 2.0% for drug substance |
| Limit of Quantitation (LOQ) | 1 µg/mL | 0.1 µg/mL | To be determined experimentally |
| Specificity | Demonstrated by peak purity and lack of interference | Demonstrated by unique mass spectrum and retention time | No interference at the retention time of the analyte |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 80% A / 20% B, isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the linear range of the method.
-
Protocol 2: GC-MS Method for this compound
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification (select characteristic ions).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with ethyl acetate.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with ethyl acetate (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Sample Preparation: Dissolve the sample in ethyl acetate to a final concentration within the linear range.
-
Protocol 3: Cross-Validation Study
-
Sample Selection: Prepare three batches of samples of this compound at low, medium, and high concentrations within the overlapping linear range of both methods. Prepare six independent replicates for each concentration.
-
Analysis: Analyze the 18 samples (3 concentrations x 6 replicates) using both the validated HPLC-UV and GC-MS methods.
-
Data Evaluation:
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results obtained from each method at each concentration level.
-
Perform a statistical comparison of the mean values (e.g., using a t-test) to determine if there is a significant difference between the results from the two methods.
-
The acceptance criterion is typically that there is no statistically significant difference between the mean results of the two methods.
-
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantitative analysis of this compound. The choice of method will depend on the specific application:
-
HPLC-UV is ideal for routine quality control in a manufacturing environment due to its robustness, ease of use, and lower operational cost.
-
GC-MS is superior for confirmatory analysis, impurity profiling, and applications requiring higher sensitivity and specificity, such as in early-stage development or for trace-level analysis.
A successful cross-validation, as outlined in this guide, provides a high degree of confidence that both methods are reliable and can be used interchangeably or in a complementary fashion, ensuring the consistent quality and safety of the final product. The principles and protocols detailed herein offer a comprehensive framework for establishing and verifying the analytical integrity required in the pharmaceutical industry.
References
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Retrieved from [Link]
-
SIELC. (n.d.). Separation of Diethyl 3,3'-thiodipropionate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 3-(2-Furanylmethylene)pyrrolidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0040043). Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]
-
NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
-
European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Retrieved from [Link]
-
Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
NIH. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation. Retrieved from [Link]
-
AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Retrieved from [Link]
-
ResearchGate. (2025). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
EPA. (n.d.). Method 1673. Retrieved from [Link]
-
GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (n.d.). Retrieved from [Link]
-
NIH. (n.d.). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Retrieved from [Link]
-
MDPI. (2022). Multiresidue Pesticide Analysis in Tea Using GC–MS/MS to Determine 12 Pesticide Residues (GB 2763-2021). Retrieved from [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Retrieved from [Link]
-
NIH. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,3-Diethylpyrrolidin-2-one and Piracetam: Divergent Mechanisms from a Common Structural Scaffold
Abstract: This guide provides a detailed comparative analysis of piracetam, the archetypal nootropic agent, and 3,3-Diethylpyrrolidin-2-one, a structural analog with distinct pharmacological properties. While both compounds share the 2-oxopyrrolidine core, their substitutions lead to fundamentally different mechanisms of action, pharmacokinetic profiles, and potential therapeutic applications. Piracetam is known for its modulation of neuronal membrane fluidity and glutamatergic systems, primarily enhancing cognitive function. In contrast, this compound exhibits a primary mechanism centered on the potentiation of GABA(A) receptor-mediated signaling, aligning it more closely with anticonvulsant agents. This document synthesizes available preclinical data, elucidates their divergent pharmacological pathways, and presents experimental protocols to underscore their differing profiles for researchers in neuropharmacology and drug development.
Introduction: The Pyrrolidinone Scaffold in Neuropharmacology
The pyrrolidinone ring is a privileged scaffold in central nervous system (CNS) drug discovery, giving rise to a diverse range of neurologically active agents.[1] The progenitor of the "racetam" class, piracetam (2-oxo-1-pyrrolidine acetamide), was synthesized in the 1960s and introduced the concept of "nootropics"—agents that enhance cognitive function with a high safety profile.[2] Its structural analog, this compound (also known as DEABL), features the same pyrrolidinone core but lacks the acetamide side chain at the nitrogen, instead possessing two ethyl groups at the third carbon position.[3] This seemingly minor structural alteration dramatically shifts its pharmacological target and functional output from cognitive enhancement to potent anticonvulsant activity.[3][4] This guide aims to dissect and compare these two molecules, providing a clear framework for understanding their structure-activity relationships and guiding future research.
Structural and Physicochemical Divergence
The key structural difference lies in the substitution pattern. Piracetam's defining feature is the N-acetamide group, which is crucial for its nootropic activity. Conversely, this compound's geminal diethyl groups at the C3 position are the critical determinants of its distinct pharmacological profile.
| Property | Piracetam | This compound | Rationale for Comparison |
| IUPAC Name | 2-(2-Oxopyrrolidin-1-yl)acetamide[5] | This compound[3] | Defines the precise chemical structure. |
| Molecular Formula | C₆H₁₀N₂O₂[5] | C₈H₁₅NO[3] | Impacts molecular weight and elemental composition. |
| Molecular Weight | 142.16 g/mol [5] | 141.21 g/mol [3] | Affects molar calculations and diffusion characteristics. |
| Predicted Lipophilicity (LogP) | Low (Water-soluble)[6] | Higher (Increased lipid solubility) | The diethyl groups increase lipophilicity, which is expected to enhance its ability to cross the blood-brain barrier compared to the more hydrophilic piracetam. This is a critical parameter influencing CNS drug distribution. |
Comparative Pharmacodynamics: Two Scaffolds, Two Targets
The primary divergence between these compounds is their mechanism of action. Piracetam engages with multiple targets to produce a subtle modulation of cognitive processes, while this compound acts on a well-defined inhibitory neurotransmitter system.
Piracetam: A Modulator of Neuronal Plasticity and Fluidity
The mechanism of piracetam is multifaceted and not fully resolved, but key actions include:
-
Positive Allosteric Modulation of AMPA Receptors: Piracetam acts as a weak positive allosteric modulator of AMPA-type glutamate receptors.[7][8][9] It binds to a site at the dimer interface, reducing desensitization and enhancing glutamatergic neurotransmission, a cornerstone of synaptic plasticity, learning, and memory.[7][10]
-
Increased Membrane Fluidity: Piracetam is thought to increase the permeability and fluidity of neuronal cell membranes.[5][11] This action may restore the function of membrane-bound proteins and ion channels, leading to improved signal transduction.[11]
-
Enhanced Neurotransmitter Systems: It has been shown to potentiate the action of acetylcholine via muscarinic receptors and may influence NMDA glutamate receptors, both of which are critical for memory processes.[5][10]
-
Improved Cerebral Blood Flow: Piracetam can reduce red blood cell adhesion and improve microcirculation, enhancing oxygen and glucose metabolism in the brain.[2][12]
This compound: A GABAergic Potentiator
In stark contrast, the primary mechanism of this compound is the potentiation of the major inhibitory neurotransmitter system in the brain.
-
GABA(A) Receptor Potentiation: The compound potentiates chloride currents mediated by the GABA(A) receptor.[3] This enhances the inhibitory tone in the CNS, which is the basis for its observed anticonvulsant effects in hippocampal slice models.[3] Its action is reversed by the GABA(A) antagonist picrotoxin, confirming its dependence on this pathway.[3]
-
Anticonvulsant Activity: It has demonstrated efficacy in inhibiting seizure-like activity in preclinical models, with IC₅₀ values of 1.1 mM and 2.1 mM for discharges induced by 4-aminopyridine and low Mg²⁺, respectively.[3] This profile aligns it with other anticonvulsant drugs like ethosuximide.[3]
-
Geroprotective Effects: Interestingly, in non-mammalian models (C. elegans), it has been shown to extend lifespan, an effect termed "geroprotective".[3][4] This is thought to occur through mechanisms related to sensory neuron perturbation and pathways linked to dietary restriction.[3]
Comparative Pharmacokinetics
The pharmacokinetic profiles of these compounds are predicted to differ significantly based on their structures and mechanisms of action.
| Parameter | Piracetam | This compound | Rationale for Comparison |
| Bioavailability | ~100% (Oral)[2][5] | Not explicitly documented, but expected to be high due to lipophilicity. | Determines the fraction of administered dose that reaches systemic circulation. |
| Metabolism | Not metabolized; excreted unchanged.[2][12] | Not explicitly documented. The ethyl groups may be susceptible to Phase I hydroxylation by cytochrome P450 enzymes. | Understanding metabolic stability is crucial for predicting drug-drug interactions and dosing regimens. |
| Elimination Half-life | 4–5 hours in plasma.[5] | Undetermined in mammals. | Dictates the dosing frequency required to maintain therapeutic concentrations. |
| Excretion | Primarily urinary.[2][5] | Likely a combination of renal and hepatic clearance, pending metabolism studies. | Defines the primary routes by which the drug and its metabolites leave the body. |
Preclinical Efficacy in Behavioral Models
The distinct mechanisms of action translate to different outcomes in standard preclinical behavioral assays. A common model for assessing cognitive enhancement is the Morris Water Maze, which evaluates spatial learning and memory.[13]
Expected Outcomes in the Morris Water Maze
-
Piracetam: In models of cognitive impairment (e.g., scopolamine-induced amnesia), piracetam is expected to significantly decrease the escape latency—the time it takes for a rodent to find a hidden platform—indicating improved spatial learning and memory.[14]
-
This compound: Due to its primary GABAergic action, this compound is not expected to enhance cognitive performance. At higher doses, it may even impair performance due to sedative effects, potentially increasing escape latency. Its primary utility would be assessed in seizure models (e.g., pentylenetetrazol-induced seizures), not cognitive ones.
Experimental Protocol: Morris Water Maze for Cognitive Assessment
This protocol is designed to validate the pro-cognitive effects of a test article (like piracetam) against a control in a rodent model of amnesia.
Objective: To assess the effect of the test compound on spatial learning and memory deficits induced by scopolamine.
Methodology:
-
Animal Acclimation: Male Wistar rats (150-200g) are housed for one week under standard conditions (12h light/dark cycle, food and water ad libitum) to acclimate.[13]
-
Apparatus: A circular tank (150 cm diameter) is filled with water made opaque with non-toxic paint.[13] A hidden platform (10 cm²) is submerged 1 cm below the surface in a designated "target" quadrant.[13]
-
Group Allocation:
-
Group 1: Vehicle Control (Saline)
-
Group 2: Scopolamine Control (1 mg/kg, i.p.)
-
Group 3: Piracetam (e.g., 200 mg/kg, i.p.) + Scopolamine
-
Group 4: Test Compound (e.g., this compound) + Scopolamine
-
-
Acquisition Phase (4 days):
-
Administer the respective drug or vehicle 30 minutes before the trial.
-
Administer scopolamine (or saline for Group 1) 15 minutes before the trial.
-
Each rat undergoes four trials per day. For each trial, the rat is placed into the water facing the tank wall from a different starting quadrant.
-
The time taken to find the hidden platform (escape latency) is recorded. A 60-second cut-off is used; if the rat fails, it is guided to the platform.[13]
-
-
Probe Trial (Day 5):
-
The platform is removed from the tank.
-
Each rat is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant where the platform was previously located is recorded.
-
-
Data Analysis:
-
Causality: A significant decrease in escape latency across acquisition days in the Piracetam group compared to the Scopolamine group indicates a reversal of the learning deficit. The probe trial data validates this by showing a preference for the target quadrant, confirming memory consolidation. This compound is not expected to show this effect.
-
Self-Validation: The protocol includes a positive control (Piracetam) and a negative control (Scopolamine) to ensure the model is working as expected. The performance of the vehicle group establishes the baseline learning curve.
-
Safety and Toxicology
-
Piracetam: Is renowned for its remarkably low toxicity and lack of serious side effects, which was a defining characteristic of the original nootropic concept.[15]
-
This compound: Safety data indicates it is harmful if swallowed (Acute Toxicity Category 4) and may cause skin and eye irritation.[3] Its development is limited to laboratory settings, and a full clinical safety profile is unavailable.[3]
Discussion and Future Directions
The comparative analysis of piracetam and this compound serves as a compelling case study in structure-activity relationships. While sharing the 2-pyrrolidinone core, their distinct substitutions fundamentally redirect their pharmacological activity.
-
Piracetam remains a benchmark for nootropic research, acting as a cognitive modulator through subtle effects on glutamatergic transmission and neuronal membrane properties. Its therapeutic window is wide, and its effects are most pronounced in states of cognitive deficit.[16]
-
This compound is not a nootropic but a specific GABAergic potentiator with clear anticonvulsant potential. Its pharmacological profile suggests it belongs in a class with other CNS depressants used to control neuronal hyperexcitability.
Future Research: The knowledge gap for this compound is significant. Future studies should focus on:
-
Pharmacokinetic Profiling: A full ADME (Absorption, Distribution, Metabolism, Excretion) study in a mammalian model is necessary to understand its disposition and potential for clinical translation.
-
Receptor Subtype Specificity: Investigating its activity across different GABA(A) receptor subunit compositions could reveal a more selective profile, potentially leading to a better side-effect profile than non-selective GABAergic agents.
-
In Vivo Efficacy: Moving beyond in vitro slice models to in vivo seizure models (e.g., MES, PTZ) is a critical next step to confirm its anticonvulsant efficacy.
This guide underscores the importance of precise structural modifications in drug design. For researchers, piracetam serves as a tool for probing the mechanisms of cognitive enhancement, while this compound provides a platform for exploring novel anticonvulsant therapies rooted in the pyrrolidinone scaffold.
References
-
Title: Piracetam - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 3,3-Diethyl-2-pyrrolidinone - Grokipedia Source: Grokipedia URL: [Link]
-
Title: 3-(3-(diethylamino)propyl)-2-(4-(methylthio)phenyl)thiazolidin-4-one Attenuates Scopolamine-induced Cognitive Impairment in Rats: Insights Into Neuroprotective Effects Source: ResearchGate URL: [Link]
-
Title: 3,3-diethyl-2-pyrrolidinone | C8H15NO | CID 9793807 Source: PubChem URL: [Link]
-
Title: #Piracetam | Uses, Dosage, Side Effects and mechanism| Breinox Source: YouTube URL: [Link]
-
Title: 3,3′-Diindolylmethane Promotes BDNF and Antioxidant Enzyme Formation via TrkB/Akt Pathway Activation for Neuroprotection against Oxidative Stress-Induced Apoptosis in Hippocampal Neuronal Cells Source: PubMed Central URL: [Link]
-
Title: Piracetam: physiological disposition and mechanism of action Source: PubMed URL: [Link]
-
Title: What is the mechanism of Piracetam? Source: Patsnap Synapse URL: [Link]
-
Title: Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate Source: PMC - NIH URL: [Link]
-
Title: Piracetam: A Review of Pharmacological Properties and Clinical Uses Source: ResearchGate URL: [Link]
-
Title: Piracetam | C6H10N2O2 | CID 4843 Source: PubChem - NIH URL: [Link]
-
Title: Piracetam and other structurally related nootropics Source: PubMed URL: [Link]
-
Title: Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors Source: PMC - PubMed Central URL: [Link]
-
Title: Dementia, Memory, Morris water maze, Nootropics Source: JCDR URL: [Link]
-
Title: a study on nootropic activity of methanolic extract of brassica oleraceae var. caulorapa bulb in rodents Source: PharmacologyOnLine URL: [Link]
-
Title: Piracetam Defines a New Binding Site for Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid (AMPA) Receptors Source: ACS Publications URL: [Link]
-
Title: Aniracetam vs. Piracetam: Key Differences for Cognitive Research Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
Sources
- 1. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piracetam: Pharmacological Effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. 3,3-Diethyl-2-pyrrolidinone | C8H15NO | CID 9793807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piracetam - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Piracetam, positive allosteric modulator of AMPA receptors (CAS 7491-74-9) | Abcam [abcam.com]
- 10. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. jcdr.net [jcdr.net]
- 14. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 15. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piracetam: physiological disposition and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Binding Targets of 3,3-Diethylpyrrolidin-2-one
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's binding targets is a critical step in elucidating its mechanism of action and advancing it through the development pipeline. This guide provides an in-depth comparison of modern experimental methodologies for validating the binding targets of 3,3-Diethylpyrrolidin-2-one, a pyrrolidinone derivative with demonstrated anticonvulsant and potential geroprotective properties.[1][2] We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
This compound, with the molecular formula C₈H₁₅NO, is a synthetic organic compound that has shown potential in modulating neuronal signaling.[1] Its anticonvulsant activity is believed to be largely dependent on the potentiation of GABA(A) receptor-mediated chloride currents.[1] However, a comprehensive understanding of its full target profile is essential for predicting its therapeutic efficacy and potential off-target effects. The pyrrolidinone scaffold is a common feature in many pharmacologically active molecules, suggesting the possibility of a wider range of biological interactions.[3][4][5]
This guide will compare and contrast a suite of robust techniques for target validation, moving from computational prediction to direct biophysical and cellular engagement assays.
The Foundational Step: In Silico Target Prediction
Before embarking on costly and time-consuming wet lab experiments, in silico target prediction serves as a crucial first step to generate educated hypotheses.[6][7] These computational methods leverage the three-dimensional structure of the small molecule to screen against vast databases of protein structures, identifying potential binding partners.[8][9]
Causality of Choice: This initial computational screen narrows down the vast proteome to a manageable list of putative targets, allowing for more focused and efficient downstream experimental validation. It is a cost-effective strategy to prioritize experimental efforts.
Methodological Approach:
-
Ligand-Based Methods: These approaches compare this compound to libraries of compounds with known biological activities. Similarities in chemical structure can imply similar target engagement.
-
Structure-Based Methods (Molecular Docking): A 3D model of this compound is computationally "docked" into the binding sites of a library of protein crystal structures. Scoring functions then estimate the binding affinity for each protein.[9]
Data Presentation: Putative Target List for this compound
| Putative Target Class | Prediction Method | Confidence Score | Rationale |
| GABA(A) Receptor Subunits | Structure-Based Docking | High | Consistent with known pharmacology of pyrrolidinone anticonvulsants.[1] |
| Other Ion Channels | Ligand Similarity | Medium | Structural similarity to other known ion channel modulators. |
| Neuromodulatory Enzymes | Structure-Based Docking | Medium-Low | Potential for novel interactions based on scaffold. |
| Unrelated Off-Targets | Ligand Similarity | Varies | Important for predicting potential side effects. |
Experimental Workflow: In Silico Target Prediction
Caption: Workflow for in-silico prediction of binding targets.
Direct Target Identification: Affinity Chromatography
Affinity chromatography is a powerful and well-established technique for isolating and identifying the binding partners of a small molecule from a complex biological sample, such as a cell lysate.[10][11][12][13] This method relies on the specific interaction between the "bait" (an immobilized version of this compound) and its "prey" (the target protein).
Causality of Choice: This method provides direct physical evidence of a binding interaction. By immobilizing the compound, we can selectively capture its binding partners from a complex mixture, enabling their subsequent identification by mass spectrometry. Photo-affinity chromatography further enhances this by creating a covalent bond upon UV irradiation, capturing even transient or weak interactions.[11]
Experimental Protocol: Photo-Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of this compound incorporating a photo-reactive group (e.g., benzophenone or diazirine) and a linker for immobilization (e.g., biotin or an alkyne for click chemistry).
-
Immobilization: Covalently attach the synthesized probe to a solid support, such as agarose or magnetic beads.
-
Incubation: Incubate the immobilized probe with a cell lysate containing the proteome of interest. Include a control with a non-functionalized bead or a competitor compound to identify non-specific binders.
-
Photo-Crosslinking: Expose the mixture to UV light to induce covalent bond formation between the probe and its binding partners.
-
Washing: Thoroughly wash the beads to remove non-covalently bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Data Presentation: Comparison of Affinity Chromatography Variants
| Technique | Principle | Advantages | Disadvantages |
| Standard Affinity Chromatography | Reversible binding of target to immobilized ligand. | Simple, well-established. | May miss weak or transient interactions. |
| Photo-Affinity Chromatography | UV-induced covalent crosslinking of target to ligand. | Captures weak and transient interactions.[11] | Requires synthesis of a photo-reactive probe. |
Experimental Workflow: Affinity Chromatography
Caption: General workflow for affinity chromatography-based target identification.
Quantifying Binding Kinetics: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time, quantitative data on the binding kinetics and affinity between a ligand and an analyte.[14][15][16][17] It has become a gold standard for characterizing biomolecular interactions in drug discovery.[14]
Causality of Choice: SPR allows for the precise measurement of association (k_on) and dissociation (k_off) rates, which are critical for understanding the dynamics of the drug-target interaction. This quantitative data is invaluable for lead optimization and for comparing the binding properties of this compound to other compounds.
Experimental Protocol: SPR Analysis
-
Immobilization: Covalently immobilize the purified, putative target protein onto the surface of a sensor chip.
-
Analyte Injection: Flow a series of concentrations of this compound over the sensor chip surface.
-
Detection: The SPR instrument detects changes in the refractive index at the sensor surface as the small molecule binds to and dissociates from the immobilized protein.[14]
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).
Data Presentation: Comparative Binding Kinetics
| Compound | Target Protein | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |
| This compound | GABA(A) Receptor α1 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Alternative Compound 1 | GABA(A) Receptor α1 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Alternative Compound 2 | GABA(A) Receptor α1 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Experimental Workflow: Surface Plasmon Resonance
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Confirming Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a drug binds to its target within the complex environment of a living cell.[18][19][20][21][22] The principle is that the binding of a ligand, such as this compound, to its target protein increases the thermal stability of that protein.[21]
Causality of Choice: CETSA provides crucial evidence of target engagement in a physiologically relevant setting. Unlike assays using purified proteins, CETSA accounts for factors such as cell permeability and intracellular competition, offering a more accurate reflection of a compound's activity in a biological system.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.
Data Presentation: CETSA Melt Curve Analysis
| Treatment | Target Protein | T_m (°C) | ΔT_m (°C) |
| Vehicle Control | GABA(A) Receptor α1 | Hypothetical Data | - |
| This compound | GABA(A) Receptor α1 | Hypothetical Data | Hypothetical Data |
| Alternative Compound 1 | GABA(A) Receptor α1 | Hypothetical Data | Hypothetical Data |
Experimental Workflow: Cellular Thermal Shift Assay
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Forward Look
The validation of a small molecule's binding targets is a multi-faceted process that requires a strategic combination of computational, biophysical, and cellular approaches. For this compound, beginning with in silico predictions can efficiently guide the selection of putative targets for more rigorous experimental validation. Affinity chromatography provides a direct method for identifying binding partners, while Surface Plasmon Resonance offers precise quantification of binding kinetics. Finally, the Cellular Thermal Shift Assay confirms target engagement in a physiologically relevant context.
By employing this integrated and self-validating workflow, researchers can build a comprehensive and robust understanding of the molecular mechanisms underlying the pharmacological effects of this compound, paving the way for its further development as a potential therapeutic agent.
References
- Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling - ACS Publications.
- 3,3-Diethyl-2-pyrrolidinone. Grokipedia.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
-
In Silico Target Prediction for Small Molecules. PubMed. Available from: [Link]
-
How to validate small-molecule and protein interactions in cells?. ResearchGate. Available from: [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. Available from: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Available from: [Link]
-
In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available from: [Link]
-
Small molecule target identification using photo-affinity chromatography. PubMed Central. Available from: [Link]
-
3,3-DIETHYL-2-PYRROLIDINONE. gsrs. Available from: [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. Available from: [Link]
-
Affinity-based target identification for bioactive small molecules. RSC Publishing. Available from: [Link]
-
Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. PubMed. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
-
Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. Available from: [Link]
-
Affinity chromatography. Wikipedia. Available from: [Link]
-
Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. MDPI. Available from: [Link]
-
In Silico Target Prediction. Creative Biolabs. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
-
How Is Surface Plasmon Resonance Used In Drug Discovery?. Chemistry For Everyone. Available from: [Link]
-
Identification of small-molecule protein–protein interaction inhibitors for NKG2D. PNAS. Available from: [Link]
-
Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. PubMed Central. Available from: [Link]
-
Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PubMed Central. Available from: [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. Available from: [Link]
-
How does SPR work in Drug Discovery?. deNOVO Biolabs. Available from: [Link]
-
In Silico Target Prediction for Small Molecules. OUCI. Available from: [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Source not available].
-
Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. Langmuir - ACS Publications. Available from: [Link]
-
Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. PubMed Central. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]
-
Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. PubMed Central. Available from: [Link]
-
Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. Taylor & Francis. Available from: [Link]
-
Target-mediated Drug Disposition Model for Drugs That Bind to More Than One Target. PubMed. Available from: [Link]
-
Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available from: [Link]
-
3,3-Diethyl-2-pyrrolidinone. PubChem. Available from: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 3,3-Diethyl-2-pyrrolidinone | C8H15NO | CID 9793807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 14. portlandpress.com [portlandpress.com]
- 15. m.youtube.com [m.youtube.com]
- 16. denovobiolabs.com [denovobiolabs.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
